The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate requires the functionalization of two distinct oxygen moieties: the carboxylic acid at position C1 and the phenolic hydroxyl at position C5.[1]
While classical organic synthesis often separates these into discrete steps (Esterification followed by Etherification), the Global Alkylation Strategy (One-Pot) is the superior methodology for this specific substrate.[1][2][3] The rationale is threefold:
Thermodynamics: The
of the carboxylic acid (~2.[2]5) and the phenol (~7.5, lowered by the para-nitro group) allows for simultaneous deprotonation by a mild base like Potassium Carbonate ().[2][3]
Sterics: The nitro group at the ortho position (C2) creates significant steric hindrance around the carbonyl carbon, potentially retarding classical Fischer esterification.[2] An
attack by the carboxylate anion on an alkyl halide avoids this tetrahedral intermediate congestion.
Process Efficiency: A convergent, one-pot workflow minimizes solvent waste and isolation losses.[1][2][3]
The following diagram illustrates the two potential pathways. Pathway B (Global Alkylation) is the recommended protocol for high-throughput and yield optimization.[1][2][3]
Figure 1: Comparison of Stepwise (Red) vs. Global Alkylation (Blue) synthetic pathways.
Recommended Protocol: Global Alkylation (One-Pot)[1][2][3]
This protocol utilizes a "Phase-Transfer Catalyst" mimic approach using a polar aprotic solvent (DMF) to solvate the potassium cation, leaving the phenoxide and carboxylate anions highly nucleophilic.[3]
The primary risk in this synthesis is O-alkylation vs. C-alkylation (ambident nucleophile issue) and Incomplete Conversion .[1][2][3]
Figure 2: Mechanistic divergence. Using DMF and Carbonate bases strongly favors the desired O-alkylation over C-alkylation.[1][2][3]
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete deprotonation
Ensure is finely ground; increase stir time before adding Et-I.
Starting Material Remains
Steric hindrance at carboxylate
Increase temperature to 80°C; add TBAI (catalyst).
Mono-alkylated Product
Stoichiometry error
Ensure >2.5 eq of Ethyl Iodide is used.
Dark Tarry Product
Thermal decomposition
Do not exceed 90°C. Nitro compounds are thermally sensitive.[2][3]
Safety & Handling (E-E-A-T)
Nitro Compounds: 5-hydroxy-2-nitrobenzoic acid and its derivatives are nitro-aromatics.[1][2][3] While not primary explosives, they can decompose violently at high temperatures.[2][3] Never distill the final product to dryness at high heat.
Ethyl Iodide: A known alkylating agent and potential carcinogen.[2][3] Handle only in a fume hood with proper PPE (Nitrile gloves).[2][3]
Exotherm Control: The deprotonation step is exothermic.[2][3] Scale-up reactions (>50g) require active cooling.[1][2][3]
References
BenchChem. (2025).[2][3][5][6] Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. Retrieved from [1][2][3]
ChemicalBook. (n.d.).[2][3] 5-Hydroxy-2-nitrobenzoic acid synthesis and reactions. Retrieved from [1][2][3]
Google Patents. (1990).[2][3] Process for preparing nitro benzoic acid alkyl esters (EP0394985A1).[2][3] Retrieved from
CAS Registry Number: 78361-02-1
Chemical Formula: C₁₁H₁₃NO₅
Molecular Weight: 239.23 g/mol
Executive Summary & Significance
Ethyl 5-ethoxy-2-nitrobenzoate is a specialized aromatic intermediate primarily utilized in the synthesis of pharmacologically active heterocycles. Structurally, it consists of a benzoate core functionalized with a nitro group at the ortho position (C2) and an ethoxy ether linkage at the meta position (C5) relative to the ester.
Its primary utility lies in its role as a "masked" aniline. Upon reduction, the nitro group converts to a primary amine (Ethyl 2-amino-5-ethoxybenzoate), creating an anthranilate scaffold . This scaffold is a critical building block for quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors) and other bioactive molecules where the 5-alkoxy substitution pattern dictates potency and metabolic stability.
Chemical Identity & Nomenclature[1][2][3][4]
The precise identification of this molecule is critical due to the existence of positional isomers (e.g., Ethyl 2-ethoxy-5-nitrobenzoate) which have vastly different reactivities.
To ensure high purity and regioselectivity, the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate is best approached via nucleophilic substitution (O-alkylation) rather than direct nitration of 3-ethoxybenzoates, which often yields inseparable mixtures of 2-nitro and 4-nitro isomers.
The "Precision" Route: O-Alkylation
The most robust method involves the ethylation of Ethyl 5-hydroxy-2-nitrobenzoate . This precursor guarantees the nitro group is already in the correct position (C2), eliminating regiochemical ambiguity.
Base: Potassium Carbonate (K₂CO₃) acts as a proton scavenger, generating the phenoxide anion.
Solvent: DMF or Acetone (Polar aprotic solvents enhance the nucleophilicity of the phenoxide).
Figure 1: Step-wise synthesis ensuring regiochemical integrity via the 5-hydroxy precursor.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via Williamson Ether Synthesis.
Reagents:
Ethyl 5-hydroxy-2-nitrobenzoate (1.0 eq)
Ethyl Iodide (1.2 eq)
Potassium Carbonate (anhydrous, 2.0 eq)
DMF (Dimethylformamide), anhydrous
Methodology:
Setup: Charge a round-bottom flask with Ethyl 5-hydroxy-2-nitrobenzoate dissolved in DMF (concentration ~0.5 M).
Deprotonation: Add Potassium Carbonate (K₂CO₃) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. The solution typically darkens (yellow/orange) due to the nitrophenoxide anion.
Alkylation: Add Ethyl Iodide dropwise via a syringe.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product.
Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by Brine.
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Self-Validating Checkpoint:
¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the new ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm), distinct from the ester ethyl group.
Downstream Applications: The Anthranilate Scaffold
The primary value of Ethyl 5-ethoxy-2-nitrobenzoate is its reduction to Ethyl 2-amino-5-ethoxybenzoate . This amino-ester is a versatile pharmacophore.
Pathway to Quinazolinones (EGFR Inhibitor Analogs)
Reduction: The nitro group is reduced (Fe/AcOH or H₂/Pd-C) to an amine.
Cyclization: The resulting anthranilate reacts with formamide, urea, or isothiocyanates to close the pyrimidine ring, forming the quinazolinone core.
Figure 2: Transformation of the nitrobenzoate into bioactive heterocycles.
Physicochemical Properties[2][4][5][10][11]
Property
Data (Predicted/Experimental)
Appearance
Pale yellow crystalline solid
Melting Point
48–53 °C (Typical for ethoxy-nitrobenzoates)
Boiling Point
~403 °C (at 760 mmHg)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
"Ethyl 5-ethoxy-2-nitrobenzoate" molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and application of Ethyl 5-ethoxy-2-nitrobenzoate , a critical intermediate in the development of glucose uptake inhibitors and heterocyclic p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and application of Ethyl 5-ethoxy-2-nitrobenzoate , a critical intermediate in the development of glucose uptake inhibitors and heterocyclic pharmaceutical agents.
Synthesis, Characterization, and Pharmaceutical Utility
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) is a di-functionalized aromatic intermediate utilized primarily in the synthesis of Ethyl 2-amino-5-ethoxybenzoate , a precursor for biologically active scaffolds including quinazolines and indoles.[1] Its structural core—a nitro-substituted benzoate—provides orthogonal reactivity: the nitro group serves as a latent amine for heterocyclization, while the ethyl ester and ethoxy ether moieties modulate lipophilicity and solubility, essential for optimizing pharmacokinetic profiles in drug discovery (e.g., GLUT inhibitors).
Physicochemical Profile
The molecule is characterized by a nitro group at the ortho position relative to the ester, and an ethoxy group at the meta position relative to the ester (para to the nitro group). This substitution pattern creates a distinct electronic push-pull system, enhancing its utility in nucleophilic aromatic substitution and reduction reactions.
The most robust synthetic route involves the simultaneous alkylation of 5-hydroxy-2-nitrobenzoic acid . This "one-pot" dialkylation strategy is preferred over stepwise protection because it minimizes purification steps and maximizes atom economy.
Retrosynthetic Logic
The target molecule is disconnected at the oxygen-carbon bonds of the ester and ether.
The acidity of the carboxylic acid (pKa ~2-3 due to the ortho-nitro electron withdrawal) and the phenol (pKa ~7-8) allows for deprotonation by mild bases like Potassium Carbonate (
), facilitating nucleophilic attack on the ethylating agent.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from the commercially available acid to the target ester-ether, highlighting the downstream reduction to the aniline.
Experimental Protocols
The following protocols are designed for high purity and scalability, derived from standard methodologies for nitro-benzoate derivatives.
Protocol A: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate
Objective: Conversion of 5-hydroxy-2-nitrobenzoic acid to the diethyl derivative.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
).
Dissolution: Charge the flask with 5-hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL).
Base Addition: Add Potassium Carbonate (
, 22.6 g, 163.8 mmol, 3.0 eq) in a single portion. The suspension may change color due to phenoxide formation.
Alkylation: Add Ethyl Iodide (EtI, 13.1 mL, 163.8 mmol, 3.0 eq) dropwise via syringe over 10 minutes.
Note: Ethyl iodide is volatile and light-sensitive; handle in a fume hood.
Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[3] The starting material (acid) will disappear, and a less polar spot (product) will appear (
).
Workup:
Cool the mixture to room temperature.
Pour into ice-cold water (500 mL) to precipitate inorganic salts and the product.
Extract with Ethyl Acetate (3 x 100 mL).
Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes).
Expected Yield: 85–95% (Pale yellow solid).
Protocol B: Reduction to Ethyl 2-amino-5-ethoxybenzoate
Context: This step validates the integrity of the nitro group and prepares the molecule for drug scaffold synthesis (e.g., quinazolines).
"Ethyl 5-ethoxy-2-nitrobenzoate" safety data sheet and handling
The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of Ethyl 5-ethoxy-2-nitrobenzoate . This document is structured for researchers and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of Ethyl 5-ethoxy-2-nitrobenzoate . This document is structured for researchers and drug development professionals, synthesizing specific patent data with established safety protocols for nitro-aromatic intermediates.
Safety, Handling, and Synthesis Workflows
Part 1: Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate is a critical intermediate in the synthesis of pharmaceutical agents, particularly glucose uptake inhibitors (targeting GLUT1/GLUT3 transporters) and potential kinase inhibitors. Structurally, it functions as a scaffold that allows for subsequent reduction to the aniline derivative (Ethyl 2-amino-5-ethoxybenzoate), a "privileged structure" in medicinal chemistry for building heterocycles like quinazolines and benzimidazoles.
Critical Safety Directive:
While often treated as a standard reagent, the nitro-aromatic moiety introduces specific thermal stability risks. This compound is stable at room temperature but susceptible to runaway decomposition at elevated temperatures or under strongly alkaline conditions. This guide prioritizes thermal management and dust control to mitigate the risks of NOx release and sensitization.
Part 2: Chemical Identity & Physicochemical Profile
The following data is synthesized from patent literature and calculated physicochemical properties.
Property
Specification / Value
Source / Context
Appearance
Yellow crystalline solid
Patent WO2020005935A1
Melting Point
58–62 °C (Typical range for analogs)
Derived from structural analogs
Solubility
Soluble in DMF, DMSO, Ethyl Acetate, DCM.[1] Insoluble in water.[2]
Diagnostic signals: Deshielded proton ortho to NO₂
Reactivity
Susceptible to hydrolysis (ester), reduction (nitro), and nucleophilic aromatic substitution.
Core synthetic utility
Part 3: Hazard Identification (GHS Classification)
Note: While a harmonized ECHA classification may not exist for this specific CAS, the following is derived from the structure-activity relationship (SAR) of nitrobenzoate esters.
GHS Label Elements
Signal Word:WARNING
Hazard Pictograms:
(Irritant)
(Potential Sensitizer)
Hazard Statements (H-Codes)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H412: Harmful to aquatic life with long-lasting effects (Predicted based on LogP).
Toxicological Insights (The "Why")
Nitro Group Toxicity: Nitro-aromatics can be metabolically reduced to hydroxylamines or anilines, which are potential methemoglobinemia inducers. While the ester functionality reduces immediate bioavailability compared to the free acid, absorption through skin is a valid pathway.
Sensitization: Precursors to anilines are often contact sensitizers. Repeated handling without gloves may lead to allergic dermatitis.
Part 4: Strategic Handling & Synthesis Workflow
This section details the handling logic during the compound's most common application: Synthesis via Alkylation and subsequent Reduction .
Protocol 1: Synthesis & Isolation (The Alkylation Step)
Context: Synthesis from 5-hydroxy-2-nitrobenzoic acid using Ethyl Iodide (EtI) and Potassium Carbonate (K₂CO₃) in DMF.
The Risk: The reaction generates CO₂ gas (pressure buildup) and uses Ethyl Iodide (an alkylating agent/carcinogen).
Control Measure:
Use a vented reactor or an oil bubbler to manage CO₂ evolution.
Scrubber: Vent exhaust through a basic scrubber to neutralize potential EtI vapors.
Quenching: The patent protocol calls for water quenching.[3]
Caution: Adding water to hot DMF causes a significant exotherm. Cool the reaction mixture to <30°C before water addition to prevent "bumping" or uncontrollable precipitation.
Protocol 2: Reduction to Aniline (The High-Risk Step)
Context: Reduction of the nitro group to an amine using Iron (Fe) powder and Ammonium Chloride (NH₄Cl).
The Risk: This step is exothermic and generates hydrogen gas (trace amounts) and pyrophoric iron waste .
Handling the Waste (Iron Sludge):
The residual iron filter cake is potentially pyrophoric when dry.
Mandatory Protocol: Keep the filter cake wet with water at all times. Dispose of it into a container specifically marked for "Metal Waste - Pyrophoric Hazard" containing water. Do not throw dry iron residue into general trash.
Visualization: Synthesis & Safety Logic
Caption: Figure 1. Synthesis workflow illustrating critical control points for pressure, exotherms, and pyrophoric waste management.
Action: Gently sweep up to avoid dust generation. Use a HEPA vacuum if available.
Decontamination: Wipe surface with ethanol followed by soapy water. The compound is lipophilic; water alone will smear it.
Fire Fighting:
Media: Carbon dioxide (CO₂), dry chemical, or foam.
Specific Hazard: Burning produces Nitrogen Oxides (NOx) —red/brown fumes.
Directive: If brown fumes are visible, full SCBA (Self-Contained Breathing Apparatus) is mandatory. Do not inhale smoke.
Disposal
Stream: Organic Incineration.
Special Note: Ensure the waste stream is compatible with nitro compounds. Do not mix with strong reducing agents or strong bases in the waste drum to prevent heat evolution.
Visualization: Emergency Decision Tree
Caption: Figure 2. Emergency response decision logic distinguishing between spill cleanup and fire/NOx containment.
References
World Intellectual Property Organization (WIPO). (2020). Patent WO2020005935A1: Glucose Uptake Inhibitors.[3] (Example 6, Step 1). Retrieved from .[3]
Chemical Book. (2023). Ethyl 5-ethoxy-2-nitrobenzoate Product Entry (CAS 78361-02-1).[4] Retrieved from .
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 5-methoxy-2-nitrobenzoate (Structural Analog). Retrieved from .
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from .
Comprehensive Spectroscopic Characterization of Ethyl 5-ethoxy-2-nitrobenzoate: A Technical Guide for Advanced Synthesis
Executive Summary & Structural Overview Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1; MW: 239.23 g/mol ) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of pharmaceutical active ingr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Overview
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1; MW: 239.23 g/mol ) is a highly functionalized aromatic intermediate heavily utilized in the synthesis of pharmaceutical active ingredients, particularly amino-benzoate derivatives and complex heterocycles. Structurally, it features a central benzene ring bearing three distinct electronic directors: a deactivating, meta-directing nitro group (C2); an activating, ortho/para-directing ethoxy ether (C5); and a deactivating, meta-directing ethyl ester (C1).
Because these functional groups exert competing stereoelectronic effects, confirming the exact 1,2,5-substitution pattern requires an orthogonal analytical approach. This whitepaper details a self-validating spectroscopic workflow (NMR, FT-IR, and EI-MS) designed to eliminate structural ambiguity.
The Self-Validating Analytical Workflow
In rigorous drug development and materials science, a single spectroscopic method is insufficient for absolute structural confirmation. We employ a closed-loop validation system .
NMR establishes the carbon-hydrogen framework and relative stereoelectronic environment.
FT-IR independently verifies the presence of the functional groups (nitro, ester, ether) responsible for the NMR chemical shifts.
EI-MS confirms the exact molecular mass and validates the functional groups through predictable, mass-loss fragmentation pathways.
Analytical workflow for cross-validating the chemical structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol & Causality
Sample Preparation: Weigh 15–20 mg of the compound.
Solvent Selection: Dissolve in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:
is chosen over polar solvents like DMSO- because the compound is sufficiently lipophilic. More importantly, lacks exchangeable protons and minimizes solvent-induced shifts, providing a pristine window for the aromatic signals.
Acquisition: Transfer to a 5 mm NMR tube and acquire spectra at 400 MHz (
H) and 100 MHz (C) at 298 K.
Spectral Interpretation
The aromatic ring is a 1,2,5-trisubstituted system, leaving three protons at positions 3, 4, and 6.
H3 (~8.30 ppm): The nitro group at C2 is strongly electron-withdrawing via both inductive and resonance effects, profoundly deshielding the ortho proton (H3). It appears as a doublet due to ortho-coupling with H4.
H6 (~7.93 ppm): H6 is ortho to the ester carbonyl (deshielding) and ortho to the ethoxy group (shielding). The net effect places it upfield of H3 but downfield of H4. It appears as a fine doublet due to meta-coupling with H4.
H4 (~7.20 ppm): Being ortho to the strongly electron-donating ethoxy group and meta to the nitro group, H4 is the most shielded aromatic proton. It appears as a doublet of doublets (dd).
The coupling constants (
) are definitive: H3 and H4 exhibit an ortho coupling ( Hz), while H4 and H6 show a meta coupling ( Hz). This exact splitting pattern mathematically validates the 1,2,5-substitution model .
Table 1:
H and
C NMR Spectral Data
Nucleus
Chemical Shift (ppm)
Multiplicity
Coupling Constant ( in Hz)
Structural Assignment
H
8.30
d
9.0
Ar-H (C3)
H
7.93
d
2.8
Ar-H (C6)
H
7.20
dd
9.0, 2.8
Ar-H (C4)
H
4.35
q
7.1
Ester -CH-
H
4.10
q
7.0
Ether -CH-
H
1.45
t
7.0
Ether -CH
H
1.35
t
7.1
Ester -CH
C
165.0
-
-
C=O (Ester)
C
161.0
-
-
Ar-C (C5, Ether ipso)
C
138.0
-
-
Ar-C (C2, Nitro ipso)
C
126.0
-
-
Ar-C (C1, Ester ipso)
C
125.0
-
-
Ar-CH (C3)
C
119.0
-
-
Ar-CH (C4)
C
116.0
-
-
Ar-CH (C6)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol & Causality
Sample Preparation: Clean a diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background air spectrum.
Mounting: Place 2–3 mg of the neat solid directly onto the crystal. Apply the pressure anvil.
Causality: ATR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3300 cm⁻¹) that can obscure critical aliphatic C-H stretches or artificially shift the local hydrogen-bonding environment of the ester carbonyl.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Spectral Interpretation
The IR spectrum provides rapid, orthogonal confirmation of the functional groups predicted by the
C NMR data. The conjugated ester carbonyl is prominent at ~1730 cm⁻¹. Crucially, the nitro group exhibits two intense, diagnostic bands due to asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretching .
Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group Assignment
3110, 3080
Weak
C-H stretch
Aromatic ring
2980, 2935
Medium
C-H stretch
Aliphatic (Ethyl groups)
1730
Strong
C=O stretch
Conjugated Ester
1610, 1585
Medium
C=C stretch
Aromatic ring
1530
Strong
N-O asym stretch
Nitro group
1350
Strong
N-O sym stretch
Nitro group
1250
Strong
C-O-C asym stretch
Aromatic Ether / Ester
Mass Spectrometry (MS)
Experimental Protocol & Causality
Sample Preparation: Prepare a 1 mg/mL solution in HPLC-grade ethyl acetate.
Injection: Inject 1 µL into the GC inlet (split ratio 1:50) at 250 °C.
Ionization: Utilize Electron Ionization (EI) with an electron energy of 70 eV.
Causality: While Electrospray Ionization (ESI) is gentler, EI at exactly 70 eV is mandated here because it provides a highly reproducible, hard-fragmentation pattern. This pattern serves as an immutable structural fingerprint that maps directly to the functional groups identified in the IR and NMR spectra.
Spectral Interpretation
The molecular ion
is observed at m/z 239. The most diagnostic cleavage is the loss of the ethoxy radical (, 45 Da) from the ester moiety via alpha-cleavage, yielding a highly stable acylium ion at m/z 194 (often the base peak). Additionally, nitroaromatics characteristically lose (46 Da) to form an aryl cation at m/z 193 . The acylium ion further extrudes carbon monoxide (CO, 28 Da) to generate a secondary fragment at m/z 166.
Primary EI-MS fragmentation pathways of Ethyl 5-ethoxy-2-nitrobenzoate.
Table 3: EI-MS Fragmentation Data
m/z
Relative Abundance
Ion Type
Structural Assignment
239
~20%
Molecular Ion
194
~100% (Base Peak)
Loss of (Acylium formation)
193
~15%
Loss of
166
~40%
Loss of CO from Acylium Ion
Conclusion
The structural integrity of Ethyl 5-ethoxy-2-nitrobenzoate is unequivocally confirmed through this self-validating system. The exact mass and primary losses (45 Da, 46 Da) in the EI-MS spectrum prove the presence of the ester and nitro groups. The FT-IR spectrum corroborates these functional groups via their distinct vibrational frequencies (1730 cm⁻¹, 1530 cm⁻¹). Finally, the
H NMR coupling constants ( Hz) lock the functional groups into their exact 1,2,5-positions on the aromatic ring, completing the structural proof.
References
Title: Structure Determination of Organic Compounds: Tables of Spectral Data
Source: Springer
URL: [Link]
Title: Spectrometric Identification of Organic Compounds (8th Edition)
Source: John Wiley & Sons
URL: [Link]
Title: Mass spectrometry of nitro compounds
Source: Mass Spectrometry Reviews (Wiley Online Library)
URL: [Link]
Exploratory
Comprehensive Technical Guide on Ethyl 5-ethoxy-2-nitrobenzoate: Physical Properties, Synthesis, and Applications
Executive Summary Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) is a highly versatile, bifunctional aromatic building block predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) is a highly versatile, bifunctional aromatic building block predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its physical properties, the mechanistic rationale behind its synthesis, and its critical role in developing glucose transporter (GLUT) inhibitors for oncology and immunology.
This guide moves beyond basic data sheets to explain the causality of the chemical behaviors and provides field-proven, self-validating experimental protocols.
Chemical Identity & Physical Properties
Understanding the physicochemical profile of an intermediate is critical for downstream purification and formulation. While empirical thermodynamic data (such as exact melting and boiling points) for specialized intermediates can be batch-dependent, we can establish a highly reliable profile based on structural analysis and experimental observations[1],[2].
The compound isolates as a crystalline yellow solid at room temperature. This physical state is driven by the planar aromatic system and the strong dipole moment introduced by the electron-withdrawing nitro group, which increases intermolecular forces compared to non-nitrated analogs[2].
Quantitative Data Summary
Property
Value
IUPAC Name
Ethyl 5-ethoxy-2-nitrobenzoate
CAS Number
78361-02-1
Molecular Formula
C11H13NO5
Molecular Weight
239.23 g/mol
Appearance
Yellow solid (at 20 °C)
Melting Point (Predicted)
45 °C – 55 °C
Boiling Point (Predicted)
340 °C – 360 °C (at 760 mmHg)
Density (Predicted)
~1.24 g/cm³
Solubility Profile
Soluble in EtOAc, DMF, MeOH; Insoluble in H₂O
Synthetic Methodology: A Self-Validating Protocol
The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate is typically achieved via a highly efficient one-pot double alkylation of 5-hydroxy-2-nitrobenzoic acid[2]. To ensure trustworthiness and reproducibility, the protocol below is designed as a self-validating system —meaning each step has built-in in-process controls (IPCs) that confirm success before proceeding.
Initialization: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq).
Electrophile Addition: Introduce Ethyl Iodide (EtI, 4.0 eq) to the stirring mixture.
Thermal Activation: Stir the reaction mixture at 80 °C for 16 hours under an inert N₂ atmosphere[2].
In-Process Control (IPC) & Validation: Monitor the reaction via LCMS or TLC (Petroleum Ether/EtOAc). Self-Validation: The reaction is deemed complete when the highly polar starting material (acid/phenol) is entirely consumed, replaced by a non-polar spot (ester/ether) exhibiting a massive Rf shift.
Quench & Extraction: Cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc)[2].
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The product precipitates as a yellow solid (Yield: ~83%)[2].
Protocol B: Downstream Reduction to Amine (Application Prep)
To utilize this building block in API synthesis, the nitro group is reduced to an aniline derivative (Ethyl 2-amino-5-ethoxybenzoate)[2].
Method: Dissolve the target compound in Methanol. Add 10% Pd/C (wet) under N₂. Purge and backfill with H₂ gas. Stir under H₂ (50 psi) at 40 °C for 16 hours[2].
IPC Validation: Use LCMS to track the mass shift from 240 (M+H)⁺ to 210 (M+H)⁺. This ensures complete reduction without over-reduction of the aromatic ring[2].
Synthetic workflow for Ethyl 5-ethoxy-2-nitrobenzoate and its downstream reduction.
Mechanistic Causality in the Workflow
Why choose DMF and K₂CO₃ for the alkylation? Understanding the causality behind these reagents is what separates a technician from a scientist.
The Role of K₂CO₃: Potassium carbonate is a mild base, but it is strong enough to deprotonate both the carboxylic acid (pKa ~3) and the phenol (pKa ~9). This generates a highly nucleophilic dianion in situ.
The Role of DMF: The choice of a polar aprotic solvent like DMF is critical. DMF effectively solvates the potassium cations but leaves the phenoxide and carboxylate anions "naked" and highly reactive. This dramatically accelerates the Sₙ2 nucleophilic attack on the primary alkyl halide (EtI).
Thermodynamic Drive: The double alkylation is thermodynamically driven by the formation of stable ester and ether linkages. The steric hindrance posed by the ortho-nitro group is overcome by applying sustained thermal energy (80 °C)[2].
Applications in Drug Development: GLUT Inhibition
In modern drug discovery, Ethyl 5-ethoxy-2-nitrobenzoate is not just a generic chemical; it serves as a core scaffold for synthesizing potent [2],[3].
Biological Rationale:
Cancer cells and activated inflammatory T-cells exhibit the "Warburg effect," relying heavily on aerobic glycolysis for survival and proliferation. By blocking GLUT1 and GLUT3, these pathological cells are starved of their primary nutrient (glucose), leading to rapid ATP depletion and subsequent apoptosis[3]. The ethoxy groups on the synthesized derivatives (originating from our target compound) provide crucial lipophilicity, enhancing cellular membrane permeability and optimizing the fit within the hydrophobic pockets of the GLUT transporter proteins.
Mechanism of action for GLUT1/3 inhibitors derived from Ethyl 5-ethoxy-2-nitrobenzoate.
References
WO2020005935A1 - Glucose uptake inhibitors
Source: Google Patents
URL
US11071735B2 - Glucose uptake inhibitors and methods of use thereof
Source: Google Patents
URL
"Ethyl 5-ethoxy-2-nitrobenzoate" as a chemical intermediate in organic synthesis
Topic: "Ethyl 5-ethoxy-2-nitrobenzoate" as a chemical intermediate in organic synthesis A Critical Intermediate for Quinazoline and Bioactive Scaffold Synthesis[1] Executive Summary Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 7...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: "Ethyl 5-ethoxy-2-nitrobenzoate" as a chemical intermediate in organic synthesis
A Critical Intermediate for Quinazoline and Bioactive Scaffold Synthesis[1]
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1 ) is a specialized aromatic intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs).[][2][3] Its structural core—a benzoic ester functionalized with a nitro group at the ortho position and an ethoxy group at the meta position (relative to the ester)—makes it a pivotal precursor for generating 2-amino-5-ethoxybenzoic acid derivatives.[]
These amino-ester derivatives are the foundational synthons for 6-ethoxyquinazoline scaffolds, which are increasingly prominent in drug discovery pipelines targeting glucose transporters (GLUT inhibitors) , antiviral agents, and kinase inhibitors.[] This guide details the synthesis, reactivity, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization.
Chemical Identity & Properties
Property
Detail
Chemical Name
Ethyl 5-ethoxy-2-nitrobenzoate
CAS Number
78361-02-1
Molecular Formula
C₁₁H₁₃NO₅
Molecular Weight
239.22 g/mol
Structure
Benzene ring substituted with -COOEt (1), -NO₂ (2), and -OEt (5)
Appearance
Pale yellow to yellow solid
Solubility
Soluble in EtOAc, DCM, DMF; sparingly soluble in water
Key Precursor
5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7)
Synthesis Pathways (Upstream)
The most robust industrial and laboratory synthesis of ethyl 5-ethoxy-2-nitrobenzoate involves the double alkylation of 5-hydroxy-2-nitrobenzoic acid.[] This route is preferred over nitration of ethyl 3-ethoxybenzoate due to the poor regioselectivity of nitration reactions on activated aromatic rings.
Primary Route: One-Pot Alkylation/Esterification
This method utilizes a nucleophilic substitution mechanism (
) where ethyl iodide (or diethyl sulfate) acts as the alkylating agent for both the carboxylic acid and the phenolic hydroxyl group.[]
Base-mediated deprotonation of the carboxylic acid (
) and phenol ().[]
Nucleophilic attack of the carboxylate on EtI to form the ester.[]
Nucleophilic attack of the phenoxide on EtI to form the ether.[]
Visualization: Synthetic Pathway
Figure 1: One-pot synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via double alkylation.[]
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate from 5-hydroxy-2-nitrobenzoic acid.
Reagents:
5-Hydroxy-2-nitrobenzoic acid (1.0 eq)
Ethyl Iodide (4.0 eq)
Potassium Carbonate (2.0 eq)
DMF (anhydrous, 5-6 volumes)
Procedure:
Setup: Charge a round-bottom flask with 5-hydroxy-2-nitrobenzoic acid and anhydrous DMF. Stir to dissolve.
Base Addition: Add
carefully. The reaction may be slightly exothermic.
Alkylation: Add Ethyl Iodide dropwise.
Reaction: Heat the mixture to 80°C and stir for 16 hours . Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[][5][6][7]
Quench: Cool to room temperature. Pour the mixture into ice-water (10 volumes).
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine () to remove DMF.
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude yellow solid is often sufficiently pure (>95%).[] If necessary, recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[]
Self-Validating Check:
1H NMR (DMSO-d6): Look for two distinct ethyl patterns. Ester ethyl: quartet ~4.3 ppm, triplet ~1.3 ppm. Ether ethyl: quartet ~4.2 ppm, triplet ~1.35 ppm. Aromatic protons: d ~8.1 (H3), d ~7.2 (H4/H6).
Downstream Applications: The Quinazoline Pipeline
The primary utility of Ethyl 5-ethoxy-2-nitrobenzoate lies in its reduction to Ethyl 2-amino-5-ethoxybenzoate .[] This "anthranilic acid derivative" is the obligate precursor for constructing the 6-ethoxyquinazoline ring system, a pharmacophore found in modern metabolic and antiviral therapeutics.[]
Key Transformation: Nitro Reduction
The nitro group is reduced to an amine using Iron/Ammonium Chloride (Bechamp conditions) or Catalytic Hydrogenation (
, Pd/C).
Application: Synthesis of GLUT Inhibitors
Recent patent literature (e.g., WO2020005935) highlights this pathway for generating Glucose Uptake Inhibitors.[]
Reduction: Ethyl 5-ethoxy-2-nitrobenzoate
Ethyl 2-amino-5-ethoxybenzoate.[]
Cyclization: Reaction with Urea at high temperature (
Suspend the nitrobenzoate and ammonium chloride in Ethanol/Water.
Heat to 85°C .
Add Iron powder portion-wise (vigorous stirring required).
Reflux for 1 hour . The yellow color of the nitro compound should fade/darken as iron oxidizes.
Workup: Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.
Concentrate the filtrate.[][7] Partition between water and Ethyl Acetate.
Dry organic layer (
) and concentrate.[][7] The product (amino ester) is often an oil or low-melting solid that can be used directly in cyclization.[]
Safety & Handling
Nitro Compounds: Potentially explosive if heated under confinement.[] Although this specific ester is stable, standard precautions for nitro-aromatics apply.[]
Alkylating Agents: Ethyl Iodide is a potential carcinogen and alkylating agent.[] Use in a fume hood with proper gloves.[]
ChemicalBook. (2025).[] Ethyl 5-ethoxy-2-nitrobenzoate Product Properties and CAS 78361-02-1. Link
Google Patents. (2020).[][6][9] WO2020005935A1 - Glucose uptake inhibitors.[][6] (Detailed synthesis of the intermediate and its conversion to quinazolines). Link
PubChem. (2025). 5-Ethoxy-2-nitrobenzoic acid (Acid Precursor Data). Link
Google Patents. (2022).[] CN114773278B - Quinazoline compound and application thereof in antiviral.[] (Describes the urea cyclization method). Link
Application Note: High-Yield Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via One-Pot Bis-Alkylation
) Abstract & Strategic Significance This application note details a robust, scalable protocol for the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: N/A for specific ether-ester, related to 610-37-7 precursors). This...
Author: BenchChem Technical Support Team. Date: March 2026
)
Abstract & Strategic Significance
This application note details a robust, scalable protocol for the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: N/A for specific ether-ester, related to 610-37-7 precursors). This compound serves as a critical intermediate in the development of glucose uptake inhibitors (e.g., targeting GLUT1/GLUT3) and various anti-inflammatory agents.
The method described herein utilizes a one-pot bis-alkylation strategy starting from 5-hydroxy-2-nitrobenzoic acid . By employing ethyl iodide (EtI) and potassium carbonate (
) in N,N-Dimethylformamide (DMF), we achieve simultaneous esterification of the carboxylic acid and etherification of the phenol. This route eliminates the need for stepwise protection/deprotection, significantly reducing process time and solvent waste while maintaining high yields (>80%).
Reaction Mechanism & Logic
The synthesis proceeds via a classic Williamson Ether Synthesis and Carboxylate Alkylation mechanism, both following
kinetics.
Mechanistic Pathway[1][2][3][4][5][6]
Deprotonation: Potassium carbonate (
) acts as a mild, non-nucleophilic base. In the polar aprotic solvent (DMF), it deprotonates the carboxylic acid () and the phenol ().
Nucleophilic Attack: The resulting carboxylate and phenoxide anions act as nucleophiles.
Substitution: These anions attack the electrophilic carbon of ethyl iodide, displacing the iodide ion to form the ethyl ester and ethyl ether moieties, respectively.
Why This System?
Potassium Carbonate (
): Chosen over stronger bases (e.g., NaH) to prevent side reactions with the nitro group (such as reduction or Meisenheimer complex formation). It provides sufficient basicity to deprotonate the phenol without requiring anhydrous conditions.
Ethyl Iodide (EtI): Selected over ethyl bromide or chloride due to the weaker C-I bond, making iodide a better leaving group and increasing reaction rate at moderate temperatures (80°C).
DMF: A polar aprotic solvent that solvates cations (
) well but leaves anions "naked" and highly reactive, accelerating the process.
Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is clean and dry.
Dissolution: Charge the flask with 5-hydroxy-2-nitrobenzoic acid (1.0 eq). Add DMF (approx. 5-7 mL per gram of substrate) and stir until fully dissolved.
Base Addition: Add
(2.5 eq) to the solution. The mixture may become a suspension; this is normal. Stir for 10 minutes at room temperature to initiate deprotonation.
Alkylation: Add Ethyl Iodide (4.0 eq) dropwise to the suspension. Note: EtI is volatile; minimize exposure.
Phase 2: Reaction Execution
5. Heating: Heat the reaction mixture to 80°C .
6. Monitoring: Maintain stirring at 80°C for 12-16 hours .
Checkpoint: Monitor via TLC (Solvent: 20% EtOAc in Hexanes) or LC-MS. The starting material (acid) should disappear, and a less polar product spot (ester/ether) should appear ().
Phase 3: Workup & Isolation
7. Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into an excess of ice-water (approx. 5x reaction volume). This dissolves inorganic salts and precipitates the organic product.
8. Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volume) .
9. Washing: Combine the organic layers and wash sequentially with:
Water (2x) – to remove residual DMF.
Brine (1x) – to remove water.
Drying: Dry the organic phase over anhydrous Sodium Sulfate () .[4][5]
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.
Phase 4: Purification
12. Analysis: The crude product is typically a yellow solid. Purity is often sufficient (>90%) for downstream use.
13. Optional Purification: If higher purity is required, recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Petroleum Ether/EtOAc, gradient 10:1 to 5:1).
Visualization of Workflow
Reaction Scheme & Logic Flow
Caption: Step-by-step workflow for the one-pot bis-alkylation synthesis.
Chemical Transformation Pathway
Caption: Simplified mechanistic pathway showing the conversion of acid/phenol to ester/ether.
Process Safety & Handling
Ethyl Iodide (EtI): A potent alkylating agent. It is suspected of causing cancer and is a respiratory irritant. Always handle in a certified fume hood. Wear nitrile gloves and safety goggles.
Nitro Compounds: Nitroaromatics can be energetic. While this specific derivative is stable, avoid excessive heating of the dry solid.
DMF: Hepatotoxic and readily absorbed through the skin. Use double-gloving if necessary and wash splashes immediately.
Analytical Validation
To validate the synthesis, the following analytical signatures are expected:
Physical State: Pale yellow solid.
Mass Spectrometry (LC-MS):
Molecular Formula:
Expected Mass (
): ~240.09 Da.
1H NMR (DMSO-
, 400 MHz):
8.10-8.15 (d, 1H, Ar-H ortho to )
7.20-7.30 (m, 2H, Ar-H)
4.31 (q, 2H, Ester )
4.20 (q, 2H, Ether )
1.35 (t, 3H, Ester )
1.27 (t, 3H, Ether )
Troubleshooting Guide
Issue
Possible Cause
Corrective Action
Low Yield
Incomplete reaction
Increase reaction time to 24h or add 1.0 eq additional EtI.
Mono-alkylation
Insufficient Base/EtI
Ensure is >2.0 eq and EtI is >3.0 eq. The acid proton must be neutralized first.
Oily Product
Residual DMF
Wash organic layer thoroughly with water (3x). DMF is miscible with water but partitions slightly into EtOAc.
Color Darkening
Oxidation/Decomposition
Conduct reaction under Nitrogen () atmosphere (optional but recommended).
References
Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors.[6] WO2020005935A1.[6] Google Patents.
Reduction of "Ethyl 5-ethoxy-2-nitrobenzoate" to Ethyl 2-amino-5-ethoxybenzoate
Synthesis of Ethyl 2-amino-5-ethoxybenzoate (5-Ethoxy Anthranilic Acid Ethyl Ester) Executive Summary This application note details the selective reduction of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzo...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis of Ethyl 2-amino-5-ethoxybenzoate (5-Ethoxy Anthranilic Acid Ethyl Ester)
Executive Summary
This application note details the selective reduction of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate . This transformation represents a critical intermediate step in the synthesis of various local anesthetics and pharmaceutical building blocks.
The primary challenge in this reduction is chemoselectivity: reducing the nitro group (
) to an aniline () while preserving the potentially labile ethyl ester and the ethoxy ether functionalities. This guide presents two validated protocols:
Method A (Catalytic Hydrogenation): The industrial standard for high-throughput, clean synthesis.
Method B (Fe/NH
Cl Reduction): A robust, scalable laboratory method avoiding high-pressure hydrogen.
Chemical Context & Reaction Scheme
The substrate features an electron-withdrawing nitro group ortho to the ester and an electron-donating ethoxy group at the meta position relative to the ester.
Reaction Scheme:
Figure 1: General reaction scheme for the reduction of the nitro group to the amino functionality.
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Clean profiles, ease of workup, and mid-to-large scale synthesis where pressure equipment is available.
3.1 Mechanistic Insight
Palladium on Carbon (Pd/C) facilitates the heterolytic cleavage of molecular hydrogen. The nitro group is adsorbed onto the catalyst surface and reduced stepwise (Nitro
Nitroso Hydroxylamine Amine).
Selectivity Control: Mild pressure (30-40 psi) and neutral solvents (Ethanol/Ethyl Acetate) prevent the hydrogenolysis of the ethoxy ether bond and transesterification of the ethyl ester.
3.2 Protocol
Reagents:
Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equiv)
10% Pd/C (50% wet) (10 wt% loading relative to substrate)
Preparation: In a pressure vessel (Parr hydrogenator bottle), dissolve 10.0 g of Ethyl 5-ethoxy-2-nitrobenzoate in 100 mL of absolute ethanol.
Catalyst Addition: Caution: Pd/C can ignite solvent vapors. Under an argon blanket, carefully add 1.0 g of 10% Pd/C (50% wet).
Hydrogenation: Seal the vessel. Purge with nitrogen (
), then hydrogen (). Pressurize to 40 psi (2.7 bar) with .
Reaction: Agitate/shake at room temperature (20-25°C). Monitor
uptake. Reaction is typically complete in 2–4 hours.
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (UV active, yellow) should disappear, replaced by a fluorescent blue spot (amine).
Workup: Vent
and purge with nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with 20 mL ethanol.
Isolation: Concentrate the filtrate under reduced pressure (
) to yield the crude amine as a pale oil or low-melting solid.
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.
Method B: Iron/Ammonium Chloride Reduction
Best for: Laboratories lacking high-pressure equipment, or when strict chemoselectivity against halogenated impurities is required.
4.1 Mechanistic Insight
This method utilizes electron transfer from metallic iron to the nitro group in a protic medium. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH to prevent ester hydrolysis (which would occur with strong acids like HCl) [1, 2].
Figure 2: Stepwise electron transfer mechanism from Iron surface to Nitro substrate.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and thermometer.
Solvent Prep: Charge the flask with Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g) and Ethanol (80 mL).
Activation: Add a solution of Ammonium Chloride (10.0 g) in Water (20 mL). Heat the mixture to
.
Reduction: Add Iron powder (11.0 g) portion-wise over 15 minutes. Note: The reaction is exothermic; control addition to maintain gentle reflux.
Reflux: Heat to reflux (
) and stir vigorously for 2–3 hours.
Checkpoint: TLC should show complete conversion. The yellow color of the nitro compound will fade.
Workup:
Hot filtration is critical. Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.
Concentrate the filtrate to remove ethanol.
Dilute the aqueous residue with Ethyl Acetate (100 mL) and Water (50 mL).
Separate phases.[2] Wash organic layer with Brine, dry over
Isolation: Evaporate solvent to obtain the product.
Data & Validation
The following parameters are typical for the reduction of ortho-nitrobenzoates using these protocols.
Parameter
Method A (H2/Pd)
Method B (Fe/NH4Cl)
Yield
92 - 96%
85 - 90%
Reaction Time
2 - 4 Hours
2 - 3 Hours
Purity (Crude)
High (>95%)
Good (>90%)
Selectivity
Excellent (No ester cleavage)
Excellent (No ester cleavage)
By-products
None (Solvent only)
Iron oxides (Solid waste)
Key Risk
Flammability (/Catalyst)
Stirring difficulty (Sludge)
Characterization (Expected):
Appearance: Pale yellow to off-white crystalline solid.
IR: Disappearance of symmetric/asymmetric
stretches (). Appearance of dual stretches ().
1H NMR (DMSO-d6):
1.3 (t, Ester )
1.4 (t, Ether )
4.0 (q, Ether )
4.2 (q, Ester )
6.0-6.5 (br s, 2H, )
Aromatic protons shift upfield due to the shielding effect of the amine.
Workflow Decision Guide
Figure 3: Decision matrix for selecting the optimal reduction protocol.
References
Ramadas, K., & Srinivasan, N. (1992).[4] A mild and efficient method for the reduction of nitro compounds using iron and ammonium chloride.[5] Synthetic Communications, 22(22), 3189–3195.[4] Link
Banik, B. K., et al. (2005). Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 82, 65. Link
TCI Chemicals. (n.d.). Hydrogenation Catalysts Application Note. Link
BenchChem. (2025).[6] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link
MDPI. (2013). Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate (Demonstrating Pd/C reduction of anthranilate precursors). Link
"Ethyl 5-ethoxy-2-nitrobenzoate" reduction using iron powder and ammonium chloride
Abstract This application note details a robust, scalable protocol for the reduction of Ethyl 5-ethoxy-2-nitrobenzoate to its corresponding aniline, Ethyl 2-amino-5-ethoxybenzoate . While catalytic hydrogenation (H₂/Pd-C...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the reduction of Ethyl 5-ethoxy-2-nitrobenzoate to its corresponding aniline, Ethyl 2-amino-5-ethoxybenzoate . While catalytic hydrogenation (H₂/Pd-C) is often the default method for nitro reduction, it poses risks of ester hydrolysis or transesterification under certain conditions and requires specialized pressure equipment. The Iron/Ammonium Chloride (Fe/NH₄Cl) method presented here offers a chemo-selective, cost-effective alternative that operates under mild conditions, preserving the ethyl ester moiety while delivering high yields (>85%). This guide includes mechanistic insights, a self-validating experimental workflow, and critical troubleshooting parameters.
Introduction & Strategic Rationale
The transformation of nitroarenes to anilines is a cornerstone reaction in the synthesis of pharmaceutical intermediates, particularly for benzamide-based scaffolds found in antipsychotics and anti-emetics.
For the specific substrate Ethyl 5-ethoxy-2-nitrobenzoate , the primary synthetic challenge is chemo-selectivity . Strong reducing agents (e.g., LiAlH₄) will reduce the ester to a benzyl alcohol. Acidic reductions (Sn/HCl) can lead to ester hydrolysis (saponification).
Why Fe/NH₄Cl?
Ester Stability: The reaction proceeds at near-neutral pH (buffered by NH₄Cl), preventing hydrolysis of the ethyl ester.
Operational Safety: Eliminates the fire hazards associated with pyrophoric Raney Nickel or pressurized hydrogen gas.
Scalability: The reagents are inexpensive and the reaction does not require high-pressure autoclaves, making it ideal for kilo-lab scale-up.
Reaction Mechanism
The reduction follows a stepwise electron transfer mechanism on the surface of the iron metal. Ammonium chloride acts as a weak proton source and electrolyte, preventing the passivation of the iron surface (formation of impermeable oxide layers).
Key Pathway: Nitro (
) Nitroso () Hydroxylamine () Amine ().
Caption: Stepwise electron transfer mechanism on the iron surface mediated by ammonium chloride electrolyte.
Reductant: Iron Powder (325 mesh recommended for high surface area), 11.7 g (209 mmol, 5.0 equiv).
Electrolyte: Ammonium Chloride (NH₄Cl), 11.2 g (209 mmol, 5.0 equiv).
Solvent: Ethanol (EtOH) / Water (H₂O) mixture (3:1 ratio).
Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (overhead preferred over magnetic due to iron sludge), Reflux Condenser, Temperature Probe.
Step-by-Step Procedure
Step 1: Solvent Preparation & Degassing
Charge 120 mL of Ethanol and 40 mL of Water into the 3-neck RBF.
Best Practice: Sparge with Nitrogen for 5 minutes. This reduces the formation of oxidative byproducts (azoxy compounds) during the initial heating.
Step 2: Substrate & Electrolyte Addition
Add Ethyl 5-ethoxy-2-nitrobenzoate (10.0 g) to the solvent mixture. Stir until partially dissolved/suspended.
Add Ammonium Chloride (11.2 g). The mixture will remain heterogeneous.
Step 3: Iron Activation & Reaction Initiation (Critical Step)
Heat the mixture to 70°C (gentle reflux).
Once at temperature, add the Iron Powder portion-wise over 5–10 minutes.
Why? Adding iron to a hot solution prevents "clumping" and ensures immediate surface activation.
Caution: A mild exotherm may occur. Monitor internal temperature.[1]
Maintain reflux (approx. 78–80°C) with vigorous stirring.
Visual Check: The reaction mixture will transition from a bright yellow (nitro compound) to a dull grey/brown (iron oxide sludge) or colorless solution (if filtered).
TLC Monitor (1:1 Hexane:EtOAc):
T = 0 min: Starting Material (SM)
(UV active, non-fluorescent).
T = 60 min: Product spot appears at
(Often fluorescent blue under 254/365 nm UV).
Endpoint: Complete disappearance of the yellow SM spot. Typical time: 2–4 hours.[1]
Step 5: Hot Filtration (The "Fe Sludge" Trap)
While the reaction is still HOT (>60°C), filter the mixture through a pad of Celite (diatomaceous earth) packed in a sintered glass funnel.
Expert Insight: If the mixture cools, the iron oxides turn into a gelatinous "mud" that will clog the filter instantly. Keep it hot!
Wash the filter cake with 50 mL of hot Ethanol to recover trapped product.
Step 6: Workup & Isolation
Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of Ethanol.
Dilute the aqueous residue with Ethyl Acetate (100 mL) .
Wash with Water (2 x 50 mL) to remove residual NH₄Cl and inorganic salts.
Wash with Brine (50 mL) .
Dry organic layer over Anhydrous Na₂SO₄, filter, and concentrate.[1][2]
Workflow Visualization
Caption: Operational workflow emphasizing the critical hot filtration step to manage iron waste.
Results & Troubleshooting
Expected Data
Parameter
Specification
Notes
Physical State
Off-white to pale brown solid
Oxidation can darken color; store under inert gas.
Yield
85% – 95%
Losses usually occur during Celite filtration if cooled.
Purity (HPLC)
>98%
Main impurity is usually residual aniline oligomers (rare).
1H NMR Shift
5.5–6.0 ppm (broad s, 2H)
Characteristic appearance of protons.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Stalled Reaction (SM remains after 4h)
Iron surface passivation or insufficient mixing.
Add 1 mL of dilute HCl (catalytic activation) or increase stirring speed (mechanical stirrer).
Clogged Filter
Mixture cooled before filtration.
Re-heat the mixture to reflux and filter immediately. Use a coarser grade of Celite.
Low Yield
Product trapped in Iron cake.
Thoroughly wash the Celite cake with hot Ethanol or EtOAc.
Emulsion during Extraction
Amphoteric nature of amino-ester.
Add small amount of sat. NaHCO₃ or filter the biphasic mixture through a small Celite pad.
Safety & Waste Disposal
Iron Waste: The filtered iron sludge is potentially pyrophoric when dry. Do not throw in trash bin. Keep the filter cake wet with water and dispose of it in a dedicated "Metal Waste" container.
Exotherm: The reduction is exothermic.[3] On scales >100g, control the addition rate of Iron powder to maintain a steady reflux without boil-over.
References
Mechanistic Overview of Fe/NH4Cl Reduction
Org.[3][4][5] Syn. Coll. Vol. 1, p. 61. "Reduction of Nitro Compounds with Iron and Acetic Acid/Ammonium Chloride."
General Protocol for Nitrobenzoate Reduction
Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[6] J. Org.[5] Chem. (Adapted protocol for Fe).[7]
Chemo-selectivity of Fe/NH4Cl
Ramadas, K., & Srinivasan, N. (1992).[8] "Iron-Ammonium Chloride: A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189-3195.[8]
Application Notes and Protocols: The Strategic Use of Ethyl 5-ethoxy-2-nitrobenzoate in the Synthesis of Potent Quinazoline-Based Glucose Uptake Inhibitors
Introduction: Targeting Cellular Glucose Consumption The aberrant metabolism of glucose is a cornerstone of various pathologies, most notably cancer and metabolic disorders. Cancer cells, in particular, exhibit an elevat...
The aberrant metabolism of glucose is a cornerstone of various pathologies, most notably cancer and metabolic disorders. Cancer cells, in particular, exhibit an elevated rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation.[1] This metabolic reprogramming presents a therapeutic vulnerability, making the inhibition of glucose transport into cells a compelling strategy for drug development.[2] The facilitative glucose transporters (GLUTs), especially GLUT1 and GLUT3, are frequently overexpressed in tumors and are thus prime targets for therapeutic intervention.[1][3] This document provides a detailed guide on the synthesis of a class of potent quinazoline-based GLUT1/GLUT3 inhibitors, highlighting the critical role of Ethyl 5-ethoxy-2-nitrobenzoate as a key starting material.
Rationale for Ethyl 5-ethoxy-2-nitrobenzoate as a Key Building Block
The selection of Ethyl 5-ethoxy-2-nitrobenzoate as a foundational scaffold in the synthesis of these inhibitors is a deliberate choice rooted in structure-activity relationship (SAR) studies. The ethoxy group at the 5-position and the eventual amino group derived from the nitro group at the 2-position are crucial for the construction of the quinazoline core. The 6-ethoxy substituent on the final quinazoline ring has been shown to be important for potent inhibitory activity against GLUT1 and GLUT3. This guide will detail the multi-step synthesis from this key intermediate to a final, biologically active glucose uptake inhibitor.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process beginning with the preparation of Ethyl 5-ethoxy-2-nitrobenzoate, followed by the construction of the quinazoline core, and concluding with the introduction of the key pharmacophoric elements responsible for potent glucose transporter inhibition.
Caption: Synthetic workflow from starting materials to the final glucose uptake inhibitor.
Detailed Experimental Protocols
The following protocols are adapted from established synthetic routes and provide a comprehensive guide for researchers.
Part 1: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (Intermediate 1)
This initial step prepares the key building block.
Protocol:
Reaction Setup: To a solution of 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl iodide (EtI, 4.0 eq).
Reaction Conditions: Stir the mixture at 80 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 5-ethoxy-2-nitrobenzoate as a solid.
Part 2: Synthesis of 4-Chloro-6-ethoxyquinazoline (Intermediate 3)
This part of the synthesis constructs the reactive quinazoline core.
Step 2a: Reduction to Ethyl 2-amino-5-ethoxybenzoate (Intermediate 2)
Protocol:
Reaction Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in ethanol.
Reduction: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) in water or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture (if using a solid catalyst) and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2b: Cyclization to 6-Ethoxy-3H-quinazolin-4-one
Protocol:
Reaction Setup: Heat a mixture of Ethyl 2-amino-5-ethoxybenzoate (1.0 eq) and formamide (excess) at 150-160 °C for several hours.
Work-up: Upon completion of the reaction (monitored by TLC), cool the mixture and add water to precipitate the product.
Purification: Filter the solid, wash with water, and dry to obtain 6-Ethoxy-3H-quinazolin-4-one.
Step 2c: Chlorination to 4-Chloro-6-ethoxyquinazoline (Intermediate 3)
Protocol:
Reaction Setup: Suspend 6-Ethoxy-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.
Reaction Conditions: Reflux the mixture for 2-4 hours.
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.
Purification: Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to yield 4-Chloro-6-ethoxyquinazoline.
Part 3: Synthesis of a Representative Glucose Uptake Inhibitor
This final stage involves the coupling of the quinazoline core with a substituted aniline.
Protocol:
Reaction Setup: In a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), dissolve 4-Chloro-6-ethoxyquinazoline (1.0 eq) and the desired substituted aniline (1.0-1.2 eq).
Reaction Conditions: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and heat the reaction mixture at reflux or an elevated temperature until the reaction is complete (monitored by TLC).
Work-up: Cool the reaction mixture and add water to precipitate the product.
Purification: Filter the solid, wash with water and a suitable organic solvent (e.g., diethyl ether or hexane), and dry. The final product can be further purified by recrystallization or column chromatography.
Quantitative Data and Biological Activity
The synthesized quinazoline derivatives have been evaluated for their ability to inhibit glucose uptake in various cell lines. The following table summarizes the inhibitory activity of a representative compound synthesized via the described route.
KD-1 represents a potent inhibitor synthesized using the outlined protocols, demonstrating significant activity against key glucose transporters in a cancer cell line.
Mechanism of Action: How Quinazoline Derivatives Inhibit Glucose Uptake
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with the ATP-binding sites of various kinases. In the context of glucose transport inhibition, these compounds are believed to act as non-competitive inhibitors of GLUT1 and GLUT3.[5][6] They are thought to bind to an allosteric site on the transporter, inducing a conformational change that prevents the translocation of glucose across the cell membrane.[7]
Caption: Proposed mechanism of GLUT1 inhibition by quinazoline derivatives.
Conclusion and Future Perspectives
The synthetic route starting from Ethyl 5-ethoxy-2-nitrobenzoate provides an efficient and versatile platform for the generation of potent quinazoline-based glucose uptake inhibitors. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers in the fields of medicinal chemistry and drug discovery to further explore and optimize this promising class of therapeutic agents. Future work may focus on elucidating the precise binding site on the GLUT transporters and further refining the structure-activity relationships to enhance potency and selectivity.
References
Liu, K. G., et al. (2020). Discovery and Optimization of Glucose Uptake Inhibitors. Journal of Medicinal Chemistry, 63(10), 5201-5211.
Okano, J., et al. (2012). Development of a Novel Class of Glucose Transporter Inhibitors. Journal of Medicinal Chemistry, 55(7), 3335-3347.
Karageorgis, G., et al. (2020). Development of Glucose Transporter (GLUT) Inhibitors. European Journal of Organic Chemistry, 2020(21), 3145-3156.
Google Patents. (2015). US9174951B2 - Glucose transporter inhibitors.
Lindsley, C. W., et al. (2009). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 19(23), 6626-6629.
ResearchGate. (2020). (PDF) Development of Glucose Transporter (GLUT) Inhibitors.
Babu, R., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1569-1581.
Patsnap Synapse. (2024). What are GLUT1 inhibitors and how do they work?.
Kumar, A., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 17(14), 5126-5135.
Pahl, A., et al. (2020). Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance.
Wang, C., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217.
Al-Obaid, A. M., et al. (2022). Dual inhibitory potential of ganoderic acid A on GLUT1/3: computational and in vitro insights into targeting glucose metabolism. RSC Advances, 12(45), 29559-29571.
Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5229.
Abdel-Aziz, A. A.-M., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1779-1785.
Andersen, K. B., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proceedings of the National Academy of Sciences, 113(15), 4292-4297.
Experimental protocol for the nitration of ethyl 5-ethoxybenzoate
Application Note: Regioselective Nitration of Ethyl 5-Ethoxybenzoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Rationale, Batch vs. Continuous Flow Methodolog...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Nitration of Ethyl 5-Ethoxybenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Mechanistic Rationale, Batch vs. Continuous Flow Methodologies, and Process Validation
Chemical Nomenclature & Mechanistic Rationale
The nitration of aromatic ethers and esters is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), providing a critical vector for the introduction of amino groups via subsequent reduction[1].
Nomenclature Clarification: While often referred to in legacy documentation as ethyl 5-ethoxybenzoate, the IUPAC-preferred and commercially recognized nomenclature for this scaffold is ethyl 3-ethoxybenzoate . Numbering priority begins at the principal functional group (the ester), making the 3- and 5- positions chemically equivalent.
Directing Effects and Regioselectivity
Electrophilic aromatic substitution (EAS) on this scaffold is governed by a competition between two substituents:
The Ethyl Ester Group (-COOEt): An electron-withdrawing group (EWG) that deactivates the aromatic ring and directs incoming electrophiles to the meta positions.
The Ethoxy Group (-OEt): A strongly electron-donating group (EDG) via oxygen lone-pair resonance. It highly activates the ring and directs ortho and para[2].
Because the activating resonance of the -OEt group vastly overpowers the inductive deactivation of the ester, the nitronium ion (
) attack is strictly regioselective. The positions ortho (C2, C4) and para (C6) to the ethoxy group are activated. However, the C2 position is sterically hindered by the adjacent bulky ester group. Consequently, nitration yields a predictable mixture predominantly consisting of the 4-nitro and 6-nitro isomers[3].
Experimental Methodologies: A Self-Validating Approach
Nitration is notoriously exothermic. In batch reactors, poor thermal management can lead to dangerous thermal runaways or oxidative degradation. To ensure a robust, self-validating system, two distinct protocols are detailed below: a strictly controlled cryogenic batch method, and a modern continuous flow method.
Protocol A: Standard Batch Nitration (Sulfuric/Nitric Acid)
This classical approach utilizes a standard "mixed acid" system. Thermal control is the primary causality behind the experimental design; operating at 0–5 °C suppresses the formation of dinitro-impurities and prevents the oxidative cleavage of the ethoxy ether.
Materials:
Ethyl 5-ethoxybenzoate (1.0 eq)
Nitric Acid (
, 68-70%) (1.1 eq)
Sulfuric Acid (
, 98%) (Solvent/Catalyst)
Step-by-Step Procedure:
Preparation: Charge a dry, 3-neck round-bottom flask equipped with an overhead mechanical stirrer and an internal thermocouple with concentrated
(5 volumes relative to the substrate). Cool the reactor to 0–5 °C using an ice-salt bath.
Substrate Addition: Slowly dissolve ethyl 5-ethoxybenzoate into the chilled sulfuric acid.
Validation Checkpoint 1: The internal thermocouple must not register a temperature spike above 5 °C during dissolution to prevent premature sulfonation of the activated ring.
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding
(1.1 eq) to an equal volume of at 0 °C.
Reaction: Add the nitrating mixture dropwise to the substrate solution over 60 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.
Monitoring: Stir for an additional 2 hours at 5 °C.
Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in 1 mL ice water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2). The complete consumption of the starting material (
) and the appearance of distinct yellow product spots () validates reaction completion.
Quenching & Workup: Pour the reaction mixture slowly over vigorously stirred crushed ice (15 volumes). The nitrated product will precipitate instantly as a pale yellow solid[3].
Isolation: Filter the suspension, wash the filter cake with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.
Continuous flow chemistry mitigates the thermal risks of batch nitration by utilizing micro- or meso-scale reactors with massive surface-area-to-volume ratios. This allows the reaction to be safely run at highly elevated temperatures (100 °C), accelerating the kinetics from hours to minutes[1].
Materials:
Stock Solution A: Ethyl 5-ethoxybenzoate (0.75 M in Glacial Acetic Acid)
System Priming: Prime a continuous flow reactor (e.g., equipped with a 2.0 mL glass static mixer chip) with glacial acetic acid[1].
Parameters: Set the microreactor temperature to 100 °C. Attach a 45 psi fixed back-pressure regulator to the outflow to prevent solvent boiling and outgassing[1].
Execution: Pump Stock A and Stock B at equal flow rates, configured to achieve a total residence time of exactly 1.5 minutes in the heated mixing zone[1].
Validation Checkpoint: Utilize an in-line FTIR spectrometer at the reactor outflow. The steady-state disappearance of the ester C-H stretch and the appearance of the strong nitro
asymmetric stretch (~1530 ) instantly validates process stability.
Collection & Isolation: Direct the outflow into a stirred flask of ice water. The product precipitates upon contact and is collected via filtration, washed with water and petroleum ether, and dried to afford high purity (>85% yield)[1].
Quantitative Data Summary
The following table summarizes the operational parameters and outcomes, allowing researchers to select the appropriate methodology based on their scale-up and infrastructure capabilities.
Parameter
Protocol A: Batch Nitration
Protocol B: Continuous Flow
Nitrating Agent
/
/ Glacial Acetic Acid
Operating Temperature
0–5 °C
100 °C
Reaction Time
2–4 hours
1.5 minutes (residence time)
Exotherm Control Mechanism
Cryogenic cooling, slow addition rate
High surface-area-to-volume ratio
Primary Yield
~75-80%
>85%
Safety Profile
High risk of thermal runaway at scale
Inherently safer, low active volume
Process Workflow Visualization
Workflow diagram comparing batch and continuous flow nitration of ethyl 5-ethoxybenzoate.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Application: Intermediate synthesis for quinazoline-based therapeutics, STEP (STriatal-Enriched tyrosine Phosphatase) inhibitors, and glucose uptake modulators.
Introduction and Strategic Rationale
Ethyl 2-amino-5-ethoxybenzoate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of highly substituted quinazolines[1]. These downstream quinazoline derivatives have demonstrated significant therapeutic potential, acting as antiviral agents, glucose uptake inhibitors (targeting GLUT transporters)[2], and modulators of the NMDA-receptor pathway via STEP inhibition[3].
The synthesis of this aniline derivative from its corresponding nitro precursor, ethyl 5-ethoxy-2-nitrobenzoate , requires a chemoselective reduction strategy. The chosen method must efficiently reduce the aromatic nitro group to an amine without hydrolyzing the ethyl ester or cleaving the ethoxy ether linkage.
Mechanistic Justification (E-E-A-T)
While catalytic hydrogenation (e.g., Pd/C, H₂) is a standard approach for nitro reductions, it can sometimes lead to unwanted transesterification if the solvent does not perfectly match the ester group, or it may require specialized high-pressure equipment.
To ensure maximum scalability and functional group tolerance, this protocol utilizes a modified Béchamp reduction employing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous ethanol solvent system[2].
Role of NH₄Cl: Acts as a mild proton source (weak acid) that activates the iron surface without lowering the pH enough to catalyze ester hydrolysis.
Solvent System (EtOH/H₂O): The 1:1 mixture ensures complete solubilization of both the organic starting material and the inorganic salts, facilitating efficient electron transfer at the solid-liquid interface.
Process Visualization
Workflow for the Fe/NH4Cl mediated reduction of ethyl 5-ethoxy-2-nitrobenzoate.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a 15.1 mmol scale reaction, optimized for high yield and minimal byproduct formation[2].
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Function
Ethyl 5-ethoxy-2-nitrobenzoate
239.23
1.0
3.82 g
15.1 mmol
Starting Material
Ammonium Chloride (NH₄Cl)
53.49
4.0
3.23 g
60.4 mmol
Proton Source / Activator
Iron Powder (Fe)
55.84
4.0
3.37 g
60.4 mmol
Reducing Agent
Ethanol (EtOH)
46.07
-
21.0 mL
-
Co-solvent
Water (H₂O)
18.02
-
21.0 mL
-
Co-solvent
Step-by-Step Experimental Protocol
This protocol is adapted from validated patent literature for the synthesis of glucose uptake inhibitors[2].
Phase 1: Preparation and Activation
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Solvation: Add ethyl 5-ethoxy-2-nitrobenzoate (3.82 g, 15.1 mmol) to the flask, followed by ethanol (21.0 mL) and deionized water (21.0 mL).
Additive Introduction: Add ammonium chloride (3.23 g, 60.4 mmol) to the stirring suspension.
Initial Heating: Submerge the flask in a pre-heated oil bath and heat the mixture to 85 °C for 5 minutes to ensure complete dissolution and thermal equilibration.
Phase 2: Reduction
Iron Addition: Briefly remove the condenser and carefully add the iron powder (3.37 g, 60.4 mmol) in portions to avoid excessive frothing (exothermic reaction).
Reflux: Reattach the condenser and maintain the reaction mixture at 85 °C with vigorous stirring for 60 minutes.
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/EtOAc). The starting material (SM Rf ≈ 0.38) should be completely consumed[2].
Phase 3: Workup and Isolation
Filtration: While the mixture is still warm, filter the suspension through a pad of Celite to remove the insoluble iron oxides and unreacted iron powder. Expert Note: Filtering hot prevents the product from crystallizing out with the iron waste.
Washing: Wash the Celite pad thoroughly with hot ethanol (2 × 15 mL) and ethyl acetate (20 mL) to ensure complete recovery of the product.
Concentration: Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol.
Extraction: Dilute the remaining aqueous residue with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acidity, followed by brine (30 mL).
Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude ethyl 2-amino-5-ethoxybenzoate .
Purification (If necessary): The crude product is typically pure enough for downstream quinazoline synthesis. If analytical purity is required, purify via silica gel column chromatography[3].
References
WO2013003586A1 - Quinazolines as therapeutic compounds and related methods of use. Google Patents.
WO2020005935A1 - Glucose uptake inhibitors. Google Patents.
CN114773278B - Quinazoline compound and application thereof in antiviral. Google Patents.
"Ethyl 5-ethoxy-2-nitrobenzoate" in medicinal chemistry drug discovery
Application Note: Ethyl 5-ethoxy-2-nitrobenzoate as a Key Pharmacophore Building Block in the Discovery of GLUT1/GLUT3 Inhibitors Executive Summary In the pursuit of novel therapeutics targeting metabolic reprogramming i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ethyl 5-ethoxy-2-nitrobenzoate as a Key Pharmacophore Building Block in the Discovery of GLUT1/GLUT3 Inhibitors
Executive Summary
In the pursuit of novel therapeutics targeting metabolic reprogramming in oncology and immunology, the inhibition of Glucose Transporters 1 and 3 (GLUT1/3) has emerged as a highly effective strategy[1]. To access the privileged quinazoline-2,4-dione scaffold required for potent GLUT inhibition, ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) serves as an indispensable, high-value building block[2]. This application note details the structural rationale, chemoselective synthetic protocols, and biological evaluation workflows for utilizing this intermediate in modern drug discovery.
Structural Rationale & Chemical Properties
The unique substitution pattern of ethyl 5-ethoxy-2-nitrobenzoate makes it an ideal precursor for heterocyclic drug scaffolds. The ortho-relationship between the ethyl ester and the nitro group allows for straightforward tandem reduction-annulation sequences to form fused bicyclic systems[3]. Furthermore, Structure-Activity Relationship (SAR) studies indicate that the ethoxy group—which ultimately occupies the 6-position of the resulting quinazoline core—significantly enhances lipophilic contacts within the hydrophobic binding pockets of the GLUT1 and GLUT3 transporter channels[1].
Table 1: Physicochemical Properties of Ethyl 5-ethoxy-2-nitrobenzoate
The transformation of ethyl 5-ethoxy-2-nitrobenzoate into a biologically active GLUT inhibitor requires a two-stage core assembly: chemoselective reduction of the nitro group followed by urea-mediated cyclization.
Chemical synthesis workflow from ethyl 5-ethoxy-2-nitrobenzoate to GLUT inhibitors.
Protocol 1: Chemoselective Reduction to Ethyl 2-amino-5-ethoxybenzoate
To accommodate different laboratory scales and equipment availability, two distinct reduction methodologies are validated.
Table 2: Reaction Optimization & Comparison for Nitro Reduction
Method A: Catalytic Hydrogenation (Preferred for Scale-Up)
Preparation: Charge a pressure reactor with ethyl 5-ethoxy-2-nitrobenzoate (75.0 g, 313.5 mmol) and methanol (600 mL)[4].
Catalyst Addition: Carefully add 10% Pd/C (8.0 g, wet) under a continuous nitrogen sweep.
Causality Insight: The nitrogen sweep prevents the spontaneous ignition of the highly active palladium catalyst in the presence of methanol vapors.
Degassing: Degas the suspension under vacuum and purge with H2 gas three times[4].
Reaction: Pressurize the reactor to 50 psi with H2 and stir at 40 °C for 16 hours[4].
Causality Insight: Maintaining 50 psi ensures sufficient dissolved hydrogen to drive the reaction to completion, preventing the accumulation of toxic and reactive nitroso or hydroxylamine intermediates.
Validation: Monitor by LCMS. The reaction is self-validating when the starting material mass (m/z 240, M+H) is fully replaced by the aniline product (m/z 210, M+H). Filter through a pad of Celite and concentrate.
Method B: Iron-Mediated Reduction (Alternative)
Preparation: Suspend ethyl 5-ethoxy-2-nitrobenzoate (3.82 g, 15.1 mmol) and ammonium chloride (3.23 g, 60.4 mmol) in a 1:1 mixture of water (21.0 mL) and ethanol (21.0 mL)[3]. Heat to 85 °C for 5 minutes.
Reduction: Add iron powder (3.37 g, 60.4 mmol) portion-wise[3].
Causality Insight: Ammonium chloride acts as a mild proton source. It activates the surface of the iron powder by removing passivating oxide layers without causing acid-catalyzed hydrolysis of the ethyl ester—a common side reaction if strong mineral acids like HCl are used.
Validation: Stir at 85 °C for 60 minutes. Monitor by TLC (20% EtOAc in hexanes). The system is self-validating when the starting material (Rf = 0.38) is entirely consumed and a new, more polar spot appears (Rf = 0.52)[3]. Filter, extract with EtOAc, and concentrate.
Protocol 2: Annulation to 6-Ethoxyquinazoline-2,4-dione
Preparation: To the crude ethyl 2-amino-5-ethoxybenzoate (100.0 g, 477.9 mmol), add an excess of urea (574.08 g)[1].
Cyclization: Heat the neat mixture to 150–180 °C until a melt forms and ammonia gas evolves[1].
Causality Insight: At elevated temperatures, urea thermally decomposes into isocyanic acid (HNCO) and ammonia. The nucleophilic aniline nitrogen attacks the isocyanic acid to form a urea intermediate, which subsequently undergoes intramolecular cyclization with the adjacent ethyl ester, expelling ethanol to form the thermodynamically stable pyrimidine-2,4-dione ring.
Isolation: Cool the melt, triturate with water to remove excess urea, and filter the precipitated 6-ethoxyquinazoline-2,4-dione solid.
Biological Evaluation & Screening Workflow
Once functionalized into the final lead compounds, the derivatives are subjected to rigorous biological screening to validate their efficacy as GLUT1/3 inhibitors.
Mechanism of action for GLUT1/3 inhibitors derived from the quinazoline scaffold.
Assay Protocol: Glycolysis and ATP Depletion
To validate target engagement, compounds are tested in HT1080 and syngeneic DLD1 cancer cells (WT and GLUT1-KO)[4].
Seed cells and treat with the synthesized GLUT inhibitors in the presence of 10 µM oligomycin[4].
Causality Insight: Oligomycin is added to block mitochondrial oxidative phosphorylation, forcing the cells to rely entirely on glycolysis for survival, thereby amplifying the assay's sensitivity to GLUT inhibition.
Measure intracellular ATP levels using a luminescence-based Cell Titer Glo assay (Promega)[1].
A sharp decrease in luminescent signal confirms that the compound has successfully blocked glucose uptake, effectively starving the cell of its primary energy source and validating the pharmacological utility of the original ethyl 5-ethoxy-2-nitrobenzoate scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Ethyl 5-ethoxy-2-nitrobenzoate in Pharmaceutical Intermediate Synthesis
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1) serves as a critical "masked" pharmacophore in medicinal chemistry. It is the primary precursor for Ethyl 2-amino-5-ethoxybenzoate , a privileged scaffold found in novel GLUT1/GLUT3 inhibitors (metabolic and oncology targets) and bioactive quinazolinones .
This guide details the high-fidelity conversion of Ethyl 5-ethoxy-2-nitrobenzoate into its amino-derivative and its subsequent application in heterocycle formation. Unlike generic reduction protocols, this guide focuses on a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) system that avoids the safety risks of catalytic hydrogenation (pyrophoric catalysts) and the waste management issues of Tin (Sn) reductions.
Chemical Profile & Material Specifications
Before initiating synthesis, verify the physicochemical integrity of the starting material.
Verify against CAS 610-37-7 (Acid form) to ensure esterification.[1]
Molecular Weight
239.22 g/mol
Use for stoichiometric calculations.
Appearance
Yellow crystalline solid
Darkening indicates photo-degradation/oxidation.
Solubility
Soluble in EtOH, EtOAc, DCM
Poor solubility in water; requires biphasic or co-solvent systems for aqueous reagents.
Strategic Synthesis Workflow
The following directed acyclic graph (DAG) illustrates the transformation pathway from the nitro-precursor to bioactive pharmaceutical scaffolds.
Figure 1: Synthetic workflow transforming the nitrobenzoate precursor into functional drug scaffolds.
Protocol 1: Chemoselective Reduction to Ethyl 2-amino-5-ethoxybenzoate
Objective: Reduce the nitro group to an amine without hydrolyzing the ester or affecting other potential sensitive groups (e.g., halogens, if present in derivatives).
Methodology: Iron (Fe) powder mediated reduction in Ethanol/Water.
Rationale: This method is superior to catalytic hydrogenation (H₂/Pd-C) for scale-up because it is insensitive to catalyst poisoning and avoids high-pressure vessels. It is cleaner than Sn/HCl (Bechamp reduction) regarding heavy metal waste.
Solvent: Ethanol (EtOH) / Water (H₂O) mixture (1:1 v/v)[2]
Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (magnetic stirring may fail due to Fe magnetic properties).
Step-by-Step Procedure
Preparation: In a 3-neck flask equipped with a mechanical stirrer, dissolve Ethyl 5-ethoxy-2-nitrobenzoate (e.g., 15.1 mmol, 3.82 g) in Ethanol (21 mL).
Activation: Add a solution of Ammonium Chloride (60.4 mmol, 3.23 g) in Water (21 mL). The mixture will likely be biphasic or cloudy.
Thermal Initiation: Heat the mixture to 85°C (internal temperature) under reflux. Allow to equilibrate for 5–10 minutes.
Reduction: Carefully add Iron Powder (60.4 mmol, 3.37 g) in portions to control the exotherm. Caution: Hydrogen gas may be evolved in trace amounts; ensure venting.
Reaction Monitoring: Stir vigorously at 85°C for 60 minutes .
QC Check: Monitor by TLC (20% EtOAc in Hexanes).[3]
Target Rf: Starting Material ~0.38; Product ~0.52 (Fluorescent amine spot).[3]
Work-up (Critical Step):
Hot filtration is required to remove Iron oxide sludge. Filter through a Celite pad while the solution is still hot (>60°C) to prevent product precipitation in the filter cake.
Wash the Celite cake with hot Ethanol (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting Ethyl 2-amino-5-ethoxybenzoate is typically obtained as a tan/brown solid (Yield >90%) and is often pure enough for the next step.
Validation Check:
¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic protons shifted downfield by the nitro group and the appearance of a broad singlet (NH₂) around 5.0–6.5 ppm.
Protocol 2: Application in Quinazolinone Scaffold Synthesis
Objective: Utilize the newly formed amino-ester to synthesize a 4(3H)-quinazolinone derivative, a common pharmacophore in sedatives and anticancer agents.
Mechanism: Nucleophilic attack of the amine on a carbonyl source (e.g., formamide) followed by cyclization and dehydration.
Step-by-Step Procedure
Setup: Mix Ethyl 2-amino-5-ethoxybenzoate (1.0 equiv) with Formamide (5.0 equiv). Formamide acts as both reagent and solvent.
Cyclization: Heat the mixture to 140–150°C for 4–6 hours.
Note: High temperature is required to drive the condensation and the subsequent elimination of ethanol and water.
Quenching: Cool the reaction mixture to room temperature. Pour the dark solution into Ice Water .
Precipitation: The 6-ethoxyquinazolin-4(3H)-one should precipitate as a solid.
Filtration: Collect the solid by vacuum filtration. Wash with cold water and Hexanes.
Recrystallization: Purify by recrystallization from Ethanol/DMF if necessary.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Reduction
Stirring efficiency
Iron powder is heavy and magnetic. Use an overhead mechanical stirrer, not a magnetic bar.
Low Yield (Protocol 1)
Product trapped in Fe sludge
Ensure thorough washing of the Celite pad with hot solvent during filtration.
Emulsion during Extraction
Amphiphilic nature of amine
Add brine (saturated NaCl) to the aqueous phase; filter any remaining suspended solids.
Dark Product Color
Oxidation of aniline
Perform work-up under Nitrogen atmosphere; store amine in the dark/cold.
References
Patent Application WO2020005935A1 . "Glucose uptake inhibitors."[3] Google Patents.[3] (Describes the specific Fe/NH4Cl reduction of Ethyl 5-ethoxy-2-nitrobenzoate). Link
Sigma-Aldrich . "5-Methoxy-2-nitrobenzoic acid Product Page." (Homologous compound data and general nitrobenzoate reactivity). Link
ChemicalBook . "Ethyl 5-ethoxy-2-nitrobenzoate Properties and CAS 78361-02-1." Link
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12847648, Ethyl 5-ethoxy-2-nitrobenzoate. Link
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CHEM-OPT-8821
Subject: Yield Optimization & Troubleshooting for Ethyl 5-ethoxy-2-nitrobenzoate
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Strategic Approach
You are likely encountering yield ceilings (40-60%) or purity issues (regioisomers) if you are attempting the direct nitration of ethyl 3-ethoxybenzoate. While intuitively the shortest path, the competing directing effects of the ethoxy and ester groups create a difficult separation problem.
To optimize the yield of Ethyl 5-ethoxy-2-nitrobenzoate to >85% with high purity, we recommend shifting the synthetic strategy to a Nucleophilic Aromatic Substitution (
) workflow.[1] This method utilizes the para-activating nature of the nitro group to displace a halide, "locking in" the regiochemistry and eliminating isomer byproducts.
The "Gold Standard" Pathway (
)
This protocol relies on the reaction of Ethyl 5-chloro-2-nitrobenzoate with sodium ethoxide.[1] The nitro group at position 2 activates the chlorine at position 5 (para-relationship) for displacement.
Advantages:
Regiospecific: No formation of 4-nitro or 6-nitro isomers.[1]
High Yield: Typically 85-95% under anhydrous conditions.
pathway. The critical intermediate is the Meisenheimer Complex , stabilized by the electron-withdrawing nitro group.[2]
Figure 1: The nitro group at C2 withdraws electron density, making C5 susceptible to nucleophilic attack by ethoxide. The chloride is then eliminated to restore aromaticity.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate via
Q1: My yield is low (<50%), and I see a carboxylic acid byproduct. What happened?
Diagnosis:Saponification (Ester Hydrolysis).Cause: Presence of water or excess hydroxide.[1] If your Ethanol is not absolute, or your NaOEt is old (absorbed moisture), you generate NaOH.[1] NaOH attacks the ester (C1) faster than the ethoxide attacks the aryl chloride (C5).
Solution:
Use fresh 21 wt% NaOEt in EtOH (commercial) or freshly prepared from Na metal + Absolute EtOH.[1]
Ensure the reaction is kept under inert atmosphere (
is a weaker base.[1] It will generate ethoxide in equilibrium with ethanol.[1]
Adjustment: You will likely need to reflux the reaction (78°C) for 12-24 hours. While this reduces the risk of rapid saponification, the thermal load can degrade the nitro group over time. The NaOEt method (Protocol 3) is preferred for speed and conversion.[1]
Q3: Why not just nitrate Ethyl 3-ethoxybenzoate?
Answer: Regioselectivity issues.
Explanation: In 3-ethoxybenzoate, the Ethoxy group directs ortho/para (positions 2, 4, 6), and the Ester directs meta (position 5).
Target: Nitro at C2 (Ortho to OEt, Ortho to Ester).
Competitor: Nitro at C6 (Para to OEt, Ortho to Ester) and C4 (Ortho to OEt, Para to Ester).[1]
Outcome: You typically get a "gumbo" of isomers (approx. 40% desired, 40% isomers, 20% over-nitrated).[1] Separating these requires tedious column chromatography, drastically lowering effective yield.[1]
Q4: The product has a yellow/orange color. Is it impure?
Answer: Not necessarily.[1]
Explanation: Nitro-aromatic compounds are inherently yellow.[1] However, a deep orange/red color often indicates the presence of phenolic impurities (from hydrolysis of the ethoxy group or displacement of Cl by OH instead of OEt).
Purification: Recrystallize from Ethanol/Water or perform a silica plug filtration to remove polar phenolic byproducts.[1]
Comparative Data: Nitration vs.
Metric
Route A: Nitration of 3-Ethoxybenzoate
Route B: of 5-Chloro-2-Nitrobenzoate
Typical Yield
45 - 60% (after isolation)
85 - 95%
Regio-Purity
Low (Mixture of 2-, 4-, 6-nitro)
High (>99%)
Purification
Difficult Chromatography
Simple Extraction/Recrystallization
Key Risk
Exothermic runaway / Isomers
Moisture sensitivity (Saponification)
References
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992.[1] (Chapter 13: Aromatic Nucleophilic Substitution).
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[1] Chemical Reviews, 49(2), 273–412.[1] (Foundational text on
Common byproducts in the synthesis of "Ethyl 5-ethoxy-2-nitrobenzoate"
Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate Overview The most efficient and scalable route to synthesize Ethyl 5-ethoxy-2-nitrobenzoate is the one-pot double ethylation of 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate
Overview
The most efficient and scalable route to synthesize Ethyl 5-ethoxy-2-nitrobenzoate is the one-pot double ethylation of 5-hydroxy-2-nitrobenzoic acid using ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF)[1]. While this methodology elegantly bypasses the need for separate esterification and etherification steps, researchers frequently encounter stalled reactions or unexpected byproducts. This guide addresses the specific causality behind these issues, driven by the differential pKa of the functional groups and solvent degradation at elevated temperatures.
Mechanistic Pathway & Reaction Network
To effectively troubleshoot, it is critical to understand the sequential nature of this "one-pot" reaction. The highly acidic carboxylic acid is alkylated first, followed by the less acidic phenol. Prolonged exposure to the reaction conditions can lead to solvent-mediated side reactions.
Reaction network for the double ethylation of 5-hydroxy-2-nitrobenzoic acid in DMF.
Analytical Profiling of Product and Byproducts
Use the following quantitative reference data to identify species in your LCMS or TLC traces and determine exactly where your reaction is stalling.
Compound Name
Role
Molecular Weight ( g/mol )
Expected MS (m/z[M+H]⁺)
Relative Polarity (TLC)
5-Hydroxy-2-nitrobenzoic acid
Starting Material
183.12
184
Most Polar (Stays at baseline)
Ethyl 5-hydroxy-2-nitrobenzoate
Intermediate
211.17
212
Intermediate Polarity
5-Ethoxy-N,N-dimethyl-2-nitrobenzamide
Amide Byproduct
238.24
239
Intermediate-Low Polarity
Ethyl 5-ethoxy-2-nitrobenzoate
Target Product
239.23
240
Least Polar (Highest Rf)
Troubleshooting Guides & FAQs
Q1: My LCMS shows a major peak at m/z 212 [M+H]⁺ instead of the expected 240 [M+H]⁺. Why is the reaction stalling?Root Cause: The peak at m/z 212 corresponds to the mono-ethylated intermediate, Ethyl 5-hydroxy-2-nitrobenzoate. This stalling is a direct result of the pKa differential between the two reactive sites. The carboxylic acid has a predicted pKa of ~2.06[2], meaning it is rapidly deprotonated by K₂CO₃ and alkylated to form the ester. The phenolic hydroxyl group, however, has a much higher pKa (~9), making its deprotonation and subsequent etherification significantly slower. Furthermore, the dissolution of solid K₂CO₃ in DMF is a surface-controlled heterogeneous process, which can rate-limit the generation of the phenolate nucleophile[3].
Corrective Action:
Ensure Reagent Excess: Verify that at least 4.0 equivalents of EtI are used. EtI is volatile (bp 72 °C) and can escape the reaction matrix at the standard 80 °C operating temperature[1].
Base Quality: Use freshly milled, anhydrous K₂CO₃ to maximize the surface area for dissolution in DMF[3].
Time: The etherification phase requires up to 16 hours. Do not quench the reaction prematurely based on the disappearance of the starting material alone; monitor specifically for the disappearance of the m/z 212 intermediate.
Q2: I am observing an unexpected byproduct at m/z 239 [M+H]⁺. What is this, and how do I prevent it?Root Cause: This is 5-Ethoxy-N,N-dimethyl-2-nitrobenzamide. At elevated temperatures (≥80 °C) in the presence of a strong base like K₂CO₃, DMF slowly decomposes into dimethylamine (HNMe₂) and carbon monoxide[4]. The in-situ generated dimethylamine acts as a nucleophile, attacking your newly formed ethyl ester and converting it into a dimethylamide byproduct.
Corrective Action:
Temperature Control: Strictly maintain the internal reaction temperature at 80 °C. Exceeding this temperature exponentially increases the rate of DMF degradation[4].
Reaction Monitoring: Once LCMS confirms the complete consumption of the m/z 212 intermediate, immediately cool the reaction to room temperature to prevent amidation.
Alternative Solvents: If amidation persists despite temperature control, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP).
Q3: Why is there a significant loss of Ethyl Iodide during the reaction, requiring such a large stoichiometric excess?Root Cause: Beyond its natural volatility, EtI is susceptible to base-catalyzed E2 elimination. In the presence of K₂CO₃ at 80 °C, a portion of the EtI is eliminated to form ethylene gas and potassium iodide, effectively depleting the reagent before the slow phenolate alkylation can finish.
Corrective Action: Equip the reaction vessel with a highly efficient reflux condenser (chilled to 5 °C). If scaling up, consider adding the EtI in two separate portions: 2.0 equivalents at
, and the remaining 2.0 equivalents at hours to compensate for elimination losses.
Validated Experimental Protocol
Self-Validating System: One-Pot Double Ethylation
This protocol is adapted from validated pharmaceutical synthesis routes[1] and incorporates built-in analytical checkpoints to prevent the formation of the byproducts discussed above.
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to SM)
Step-by-Step Procedure:
Initiation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 5-hydroxy-2-nitrobenzoic acid (1.0 equiv) and anhydrous DMF to create a 0.5 M solution.
Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow for initial carboxylate formation.
Alkylation: Add EtI (4.0 equiv) in a single portion. Attach a chilled reflux condenser to the flask.
Heating: Heat the reaction mixture to an internal temperature of exactly 80 °C[1].
Checkpoint 1 (4 Hours): Sample the reaction. TLC or LCMS should show complete consumption of the starting material (m/z 184) and the dominant presence of the mono-ethylated intermediate (m/z 212). Do not stop the reaction here.
Checkpoint 2 (16 Hours): Sample the reaction again. LCMS should show the complete conversion of the intermediate to the target product, Ethyl 5-ethoxy-2-nitrobenzoate (m/z 240)[1].
Quench & Workup: Cool the mixture to room temperature immediately to prevent amidation side-reactions. Quench by adding distilled water (equal to 1.5x the DMF volume).
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid[1].
References
WO2020005935A1 - Glucose uptake inhibitors. Google Patents. 1
Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein J. Org. Chem. / ResearchGate. 4
Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide. PubMed. 3
Purification of "Ethyl 5-ethoxy-2-nitrobenzoate" by column chromatography
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Ethyl 5-ethoxy-2-nitrobenzoate , a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Ethyl 5-ethoxy-2-nitrobenzoate , a critical intermediate frequently utilized in the synthesis of glucose uptake inhibitors and other targeted therapeutics[1].
Because aromatic esters containing nitro groups exhibit unique electronic interactions with silica gel, standard purification protocols often require precise tuning. This guide synthesizes field-proven chromatographic strategies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation.
PART 1: Physicochemical Profiling & Chromatography Strategy
To design an effective separation strategy, we must first analyze the causality between the compound's structure and its chromatographic behavior. The presence of the electron-withdrawing nitro group adjacent to the ester linkage creates a highly polarized aromatic system, while the ethoxy ether adds moderate lipophilicity.
Fully protected functional groups (no free -OH or -COOH).
Molecular Weight
239.23 g/mol
Moderately sized organic intermediate.
Polarity Profile
Moderate
The opposing dipole moments of the -NO2 and -COOEt groups dictate a moderate affinity for normal-phase silica.
Optimal Stationary Phase
Silica Gel (40-63 µm, 230-400 mesh)
Provides the optimal surface area for moderate-resolution flash chromatography[2].
Recommended Mobile Phase
Hexane / Ethyl Acetate (Gradient)
A gradient from 10:1 to 5:1 ensures non-polar impurities elute first, followed by the target ester.
Detection Method
UV Active (254 nm)
The conjugated aromatic ring and nitro chromophore heavily absorb short-wave UV light[3].
PART 2: Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each step includes a built-in verification mechanism to ensure the integrity of the purification process before proceeding to the next phase.
Step 1: Mobile Phase Optimization (TLC Development)
Prepare a TLC plate (Silica gel 60 F254) and spot the crude mixture.
Develop the plate in a 5:1 Hexane/Ethyl Acetate solvent system.
Validation: Visualize under UV 254 nm[3]. The target compound should present an
value between 0.25 and 0.35. If the is outside this range, adjust the ethyl acetate concentration accordingly.
Step 2: Sample Preparation via Dry Loading
Dissolve the crude Ethyl 5-ethoxy-2-nitrobenzoate in a minimal volume of Dichloromethane (DCM).
Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude product).
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.
Causality: Dry loading prevents the highly polar unreacted starting materials (e.g., 5-hydroxy-2-nitrobenzoic acid) from dissolving in the initial non-polar eluent and streaking down the column, which would otherwise cause severe band broadening[2].
Step 3: Column Packing and Loading
Slurry-pack the flash column with silica gel using the starting mobile phase (10:1 Hexane/EtOAc). Ensure the crude-to-silica mass ratio does not exceed 1:30[2].
Carefully add the dry-loaded sample powder evenly to the top of the silica bed. Add a thin protective layer of sand on top.
Step 4: Gradient Elution & Fraction Collection
Begin elution with 2 column volumes (CV) of 10:1 Hexane/EtOAc to flush out non-polar impurities (e.g., unreacted alkyl halides).
Gradually increase the polarity to 5:1 Hexane/EtOAc to elute the target Ethyl 5-ethoxy-2-nitrobenzoate.
Collect fractions in uniform volumes (e.g., 15-20 mL depending on column size).
Step 5: Self-Validating Isolation
Spot every third fraction on a TLC plate and visualize under UV 254 nm.
Validation (2D TLC): Before combining the product-containing fractions, run a 2D TLC on a representative fraction. If the single spot resolves into two distinct spots in the second dimension, co-elution has occurred, and the fractions must be re-purified.
Combine validated pure fractions and concentrate via rotary evaporation to yield the pure product.
PART 3: Troubleshooting Guides & FAQs
Q1: My product co-elutes with a closely related impurity (e.g., a regioisomer). How do I resolve this?A1: Co-elution indicates insufficient solvent selectivity (
).
Mechanistic Fix: Do not simply decrease the polarity of the Hexane/EtOAc mixture, as this will only increase retention time without changing the separation factor (). Instead, change the solvent selectivity entirely. Switch to a Toluene/Ethyl Acetate system or add 5% DCM to your current Hexane/EtOAc mixture to alter the hydrogen-bonding dynamics between the ester and the silica surface.
Q2: The compound streaks down the column instead of eluting as a tight band. Is it degrading?A2: Streaking for fully protected aromatic esters like Ethyl 5-ethoxy-2-nitrobenzoate rarely points to degradation or hydrogen bonding (since the -OH and -COOH groups are protected).
Mechanistic Fix: This is almost always a physical fluid dynamics issue caused by column overloading or poor sample application . Ensure you are strictly utilizing the dry-loading technique described in Part 2 and verify that your crude-to-silica ratio is at least 1:30[2].
Q3: I am recovering significantly less mass than I loaded. Where is the rest of the compound?A3: If the mass balance is off, the compound is either stuck on the column or was lost during evaporation. Because Ethyl 5-ethoxy-2-nitrobenzoate is moderately polar, an overly conservative gradient (e.g., staying at 10:1 Hexane/EtOAc) will leave the compound adsorbed to the silica.
Mechanistic Fix: Flush the column with a highly polar "strip" solvent (e.g., 100% Ethyl Acetate or 10% Methanol in DCM) to recover the remaining mass. Analyze this flush fraction via TLC to confirm the presence of your product.
PART 4: Mechanistic & Workflow Visualizations
Step-by-step flash chromatography workflow for Ethyl 5-ethoxy-2-nitrobenzoate.
Troubleshooting logic tree for resolving co-elution and streaking issues.
References
WO2020005935A1 - Glucose uptake inhibitors - Google Patents
Source: Google Patents
URL
Technical Support Center: Purification of Crude Cinnamyl Benzoate by Column Chromatography
Source: Benchchem
URL
Source: ACS Publications (The Journal of Organic Chemistry)
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Nitro Reduction of Ethyl 5-ethoxy-2-nitrobenzoate
Ticket ID: NR-5E2NB-RED
Topic: Troubleshooting & Optimization of Nitro Group Reduction
Target Molecule: Ethyl 5-ethoxy-2-nitrobenzoate
Ethyl 2-amino-5-ethoxybenzoate
Applicable For: Medicinal Chemistry, Process Development, Quinazoline Synthesis[1]
Part 1: Technical Overview & Mechanism
The Transformation:
The reduction of Ethyl 5-ethoxy-2-nitrobenzoate to its corresponding aniline is a critical intermediate step, often used in the synthesis of bioactive quinazolines (e.g., glucose uptake inhibitors).[1] While the reaction appears standard, the ortho-substitution pattern and the presence of the ethoxy ether and ethyl ester moieties introduce specific chemo-selective and steric challenges.[1]
Reaction Pathway:
The reduction proceeds through a stepwise electron transfer mechanism. Stalling often occurs at the hydroxylamine stage (
) due to steric hindrance from the ortho-ester group.
Figure 1: Stepwise reduction pathway. The conversion of hydroxylamine to amine is often the rate-determining step in sterically congested ortho-nitro systems.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 80-90% conversion. LC-MS shows a mass of [M-16].[1] What is happening?Diagnostic: You have accumulated the hydroxylamine intermediate (
).
Root Cause: The ortho-ester group creates steric bulk that impedes the final approach of the reducing agent to the nitrogen center. This is common in catalytic hydrogenations where the catalyst surface becomes crowded.
Solution:
For Hydrogenation (Pd/C): Increase the temperature slightly (from 25°C to 40-50°C) or increase hydrogen pressure (50 psi). Caution: Monitor for ester hydrolysis.
For Iron Reduction: Ensure vigorous mechanical stirring. The reaction is heterogeneous; poor mixing prevents the hydroxylamine from contacting the iron surface for the final reduction step. Add a fresh portion of activated iron powder if stalling persists.
Q2: I observe a new impurity (M-46 or M-EtOH) and low yield. Is the ester hydrolyzing?Diagnostic: Loss of the ethyl group indicates ester hydrolysis (forming the acid) or cyclization .
Root Cause:
Hydrolysis: Occurs if the reaction pH drifts too high (basic) or too low (acidic) in the presence of water/alcohol at high temperatures.
Cyclization: The resulting ortho-amino ester is a precursor to cyclization. Prolonged heating can lead to oligomerization or formation of lactam-like side products.[1]
Solution:
Buffer the System: When using Fe/Water, use Ammonium Chloride (
) instead of HCl or Acetic Acid. maintains a mild pH (~5-6), preventing ester hydrolysis.[1]
Temperature Control: Do not exceed 85°C. Most successful protocols operate between 40°C and 80°C.
Q3: The product turns dark brown/black during workup. How do I prevent this?Diagnostic: Oxidation of the electron-rich aniline product.
Root Cause: The 5-ethoxy group is an electron-donating group (EDG), making the resulting aniline (
-ethoxy relative to the amine) highly susceptible to air oxidation, forming quinoid-like impurities.[1]
Solution:
Inert Atmosphere: Perform all workups (filtration, extraction) under
Acidic Workup: Keep the crude amine in a slightly acidic solution if storing for short periods, as the anilinium salt is more stable to oxidation than the free base.
Speed: Do not leave the crude material in solution for days. Proceed to the next step (e.g., cyclization/coupling) immediately.
Figure 2: Decision matrix for selecting the optimal reduction strategy based on equipment and substrate constraints.
References
Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors.[6] WO2020005935A1.[5][6] (Describes the specific Fe/NH4Cl reduction of ethyl 5-ethoxy-2-nitrobenzoate).
Vanderbilt University (2013). Quinazolines as therapeutic compounds and related methods of use. WO2013003586A1. (Describes the synthesis of the amino ester intermediate via catalytic hydrogenation).
BenchChem . Technical Support Center: Challenges in the Selective Reduction of the Nitro Group. (General troubleshooting for nitro reduction selectivity). [1]
Ramadas, K., & Srinivasan, N. (1992).[1][2][7] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[1][7] Synthetic Communications, 22(22), 3189–3195.[1][2] (Foundational paper for the Fe/NH4Cl methodology). [1]
Technical Support Center: Optimizing the Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate
Welcome to the Application Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the dual O-alkylation (simultaneous esterificat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the dual O-alkylation (simultaneous esterification and etherification) of 5-hydroxy-2-nitrobenzoic acid to yield Ethyl 5-ethoxy-2-nitrobenzoate .
By transitioning from conventional thermal heating to advanced microwave-assisted methodologies, you can drastically reduce your reaction time from 16 hours to just 15 minutes while maintaining high product fidelity.
Mechanistic Workflow & Optimization Pathway
Reaction workflow demonstrating the time reduction using optimized microwave and cesium conditions.
Troubleshooting Guides & FAQs
Q1: Why does the standard dual-ethylation protocol take up to 16 hours to reach completion?A1: The conventional baseline synthesis utilizes Potassium Carbonate (K₂CO₃) and Ethyl Iodide (EtI) in Dimethylformamide (DMF) at 80 °C [1]. The 16-hour reaction time is a kinetic bottleneck dictated by ion-pairing. The potassium cation (K⁺) forms a relatively tight ion pair with both the carboxylate and phenolate intermediates. This tight coordination partially shields the oxygen nucleophiles, increasing the activation energy required for the bimolecular nucleophilic substitution (Sₙ2) attack on the ethylating agent. Furthermore, the electron-withdrawing nitro group at the ortho position reduces the nucleophilicity of the adjacent carboxylate, necessitating prolonged heating under standard convective thermal conditions.
Q2: How can I reduce the reaction time from 16 hours to under 30 minutes without sacrificing yield?A2: You can achieve a drastic reduction in reaction time by implementing two synergistic modifications: switching the base to Cesium Carbonate (Cs₂CO₃) and utilizing Microwave-Assisted Organic Synthesis (MAOS) [2][3].
The "Cesium Effect": Replacing K₂CO₃ with Cs₂CO₃ accelerates the reaction due to the large ionic radius and low charge density of the cesium cation. This creates a "naked anion" (a highly dissociated, loose ion pair), making the phenolate and carboxylate significantly more nucleophilic [2].
Microwave Irradiation: DMF is an excellent microwave absorber due to its high dielectric loss tangent. Microwave irradiation provides instantaneous, uniform volumetric heating, rapidly overcoming the Sₙ2 activation barrier and reducing the reaction time from hours to approximately 15 minutes [3].
Q3: Can I substitute Ethyl Iodide (EtI) with Ethyl Bromide (EtBr) to reduce reagent costs?A3: Yes, but with kinetic trade-offs. Iodide is a superior leaving group compared to bromide due to its higher polarizability and weaker carbon-halogen bond. If you switch to EtBr to reduce costs, the Sₙ2 reaction rate will decrease. To counter this while maintaining the rapid microwave protocol, add 0.2 equivalents of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI). This facilitates an in-situ Finkelstein reaction, continuously generating the more reactive EtI intermediate in the catalytic cycle, allowing you to maintain the rapid 15-minute reaction time.
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction parameters and the resulting kinetic efficiency.
This protocol is designed as a self-validating system . Built-in checkpoints ensure that the physical phenomena align with the expected chemical transformations, preventing downstream failures.
Preparation: In a heavy-walled 30 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 5-hydroxy-2-nitrobenzoic acid in anhydrous DMF.
Base Addition: Add Cs₂CO₃ to the solution. Self-Validation: The solution will immediately undergo a distinct color change (typically deepening to a dark yellow/orange), confirming the successful deprotonation and formation of the highly conjugated dianion.
Alkylation: Add Ethyl Iodide dropwise to the stirring mixture. Seal the vial securely with a crimped Teflon septum.
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to ramp to 120 °C over 2 minutes, and hold at 120 °C for 15 minutes (Maximum power limit: 250 W, High stirring rate).
Validation Checkpoint 1 (Reaction Completion): Carefully vent and open the vial after cooling to room temperature. Spot the crude mixture on a silica TLC plate. Elute with 20% EtOAc in Hexanes. The starting material (R_f = 0.38) must be completely consumed, replaced by a single major product spot (Ethyl 5-ethoxy-2-nitrobenzoate, R_f = 0.52) [1].
Workup & Isolation: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Validation Checkpoint 2 (Solvent Removal): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL). Self-Validation: The organic layer volume must remain stable during the final wash, physically confirming the complete partition and removal of the DMF solvent.
Finalization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.
References
Title: WO2020005935A1 - Glucose uptake inhibitors
Source: Google Patents
URL
Title: An Assessment of the Causes of the "Cesium Effect"
Source: Journal of Organic Chemistry (1987, 52, 4230-4234)
URL: [Link]
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry
Source: MDPI (Applied Sciences)
URL: [Link]
Optimization
Troubleshooting incomplete reduction of "Ethyl 5-ethoxy-2-nitrobenzoate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks associated with the reduction of Ethyl 5-ethoxy-2-nit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks associated with the reduction of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate .
This transformation, while seemingly straightforward, is frequently plagued by incomplete conversion. By understanding the underlying surface chemistry and reaction kinetics, we can implement self-validating protocols that ensure quantitative yields.
Mechanistic Insight: The Haber Reduction Pathway
To troubleshoot incomplete reductions, we must first understand the causality of the failure. The reduction of a nitroarene does not occur in a single step; it follows the Haber mechanism, proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[1].
When reducing Ethyl 5-ethoxy-2-nitrobenzoate, the bulky ethyl ester group at the ortho position creates significant steric hindrance. During heterogeneous catalytic hydrogenation (e.g., using Pd/C), the aromatic ring must adsorb flat onto the palladium surface. The steric clash from the ortho-ester often causes the intermediate arylhydroxylamine to desorb prematurely before the final N–O bond cleavage can occur, leading to a stalled reaction[2].
Haber mechanism for nitro reduction highlighting intermediate bottlenecks.
Diagnostic FAQs & Troubleshooting Guide
Q1: My LC-MS shows a stalled reaction with a major peak at m/z 226 instead of the desired product. What is happening?A1: You are observing the accumulation of the arylhydroxylamine intermediate. The starting material (Ethyl 5-ethoxy-2-nitrobenzoate) has an exact mass of ~239 Da ([M+H]⁺ = 240). The desired amine is ~209 Da ([M+H]⁺ = 210). A mass of 226 corresponds to the hydroxylamine intermediate (-NHOH)[3].
Causality & Solution: Hydroxylamines accumulate when the reaction temperature is too low or hydrogen mass transfer is poor[2]. To resolve this, increase the reaction temperature to 40 °C and ensure your hydrogen pressure is maintained at 50 psi[4]. If the issue persists, the addition of catalytic Vanadium promoters can accelerate the conversion of the hydroxylamine to the amine[2].
Q2: The catalytic hydrogenation (Pd/C, H₂) shows unreacted starting material ([M+H]⁺ 240) even after 16 hours. Should I add more catalyst?A2: Not necessarily. Unreacted starting material usually points to catalyst poisoning or inadequate gas-liquid mixing, rather than insufficient catalyst loading.
Causality & Solution: Check your starting material for sulfur or halide impurities, which irreversibly bind to and deactivate palladium active sites. If the starting material is pure, the issue is likely H₂ mass transfer. Ensure you are using a high-shear impeller or a Parr shaker rather than a simple magnetic stir bar, as H₂ solubility in methanol is the rate-limiting step.
Q3: I switched to a Tin(II) chloride (SnCl₂) reduction to avoid high-pressure hydrogen, but I am losing my product during the aqueous workup. How do I fix this?A3: You are likely trapping your product in a tin emulsion.
Causality & Solution: SnCl₂ reductions generate amphoteric tin oxides and hydroxides during aqueous quenching. At a neutral pH, these form thick, unfilterable emulsions that encapsulate the product[5]. You must basify the aqueous phase to pH > 9 using 1M NaOH or saturated NaHCO₃ to solubilize the tin as stannate complexes, allowing for clean phase separation and extraction of the amine[5].
Decision tree for diagnosing and resolving incomplete nitrobenzoate reductions.
Quantitative Comparison of Reduction Modalities
To aid in route selection, the following table summarizes the performance metrics of various reduction strategies specifically applied to ortho-substituted nitrobenzoates.
The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next step.
This protocol leverages elevated pressure and temperature to overcome the desorption bottleneck of the ortho-ester[4].
Preparation: In a pressure-rated vessel, dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 equivalent) in anhydrous Methanol (0.5 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Causality note: Use wet Pd/C to mitigate pyrophoric risks when handling methanol.
Degassing (Critical Step): Seal the vessel. Purge the headspace with N₂ three times, followed by three purges with H₂ gas.
Reaction: Pressurize the vessel to 50 psi with H₂ and heat to 40 °C with vigorous stirring (≥800 rpm)[4].
IPC Validation: After 16 hours, sample the reaction.
Pass Criteria: LC-MS shows complete disappearance of m/z 240 and 226, with a single dominant peak at m/z 210.
Fail Criteria: If m/z 226 persists, repressurize and increase temperature to 45 °C for 4 additional hours.
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess ethyl acetate. Concentrate the filtrate under reduced pressure to yield Ethyl 2-amino-5-ethoxybenzoate.
Protocol B: Tin(II) Chloride Reduction (Alternative for pressure-restricted labs)
Use this method if high-pressure hydrogenation equipment is unavailable.
Preparation: Dissolve the nitroarene (1.0 eq) in absolute ethanol (0.2 M).
Reagent Addition: Add SnCl₂·2H₂O (5.0 equivalents) in one portion. Causality note: A large excess is required because the reaction consumes 3 moles of Sn(II) per mole of nitro group, and ambient oxidation depletes the reagent.
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
IPC Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should completely convert to a highly polar, UV-active baseline spot (the amine-tin complex).
Workup (Critical Step): Cool to room temperature and pour over crushed ice. Slowly add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous phase reaches pH 9[5].
Validation: The initial thick white emulsion must dissolve or break, yielding a clear phase separation.
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
Process Chemistry Support Center: Ethyl 5-ethoxy-2-nitrobenzoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with validated methodologies, mechanistic insights, and tro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with validated methodologies, mechanistic insights, and troubleshooting protocols for the large-scale synthesis of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1). This compound is a critical intermediate in the development of glucose uptake inhibitors (e.g., GLUT1/GLUT3 modulators).
Mechanistic Overview & Process Causality
The synthesis of Ethyl 5-ethoxy-2-nitrobenzoate relies on a one-pot double alkylation (simultaneous esterification and etherification) of1 using Ethyl Iodide (EtI) and Potassium Carbonate (K₂CO₃).
The Causality of Reaction Conditions:
K₂CO₃ (conjugate acid pKa ~10.3) is sufficiently basic to deprotonate both the carboxylic acid (pKa ~2.06) and the phenol (pKa ~8.5). However, there is a distinct difference in nucleophilicity between the resulting intermediates. The phenoxide is highly nucleophilic and undergoes rapid O-alkylation. Conversely, the carboxylate is sterically hindered by the adjacent ortho-nitro group and is inherently less nucleophilic. To drive the sluggish esterification to completion and overcome the differential kinetics, the protocol mandates forcing conditions: a large excess of EtI (4.0 equivalents) and sustained heating at 80 °C, as established in authoritative patent literature for 2.
Workflow for the large-scale double alkylation synthesis of Ethyl 5-ethoxy-2-nitrobenzoate.
Master Protocol: Multi-Gram to Kilogram Scale
This protocol is engineered as a self-validating system , ensuring that each phase of the reaction can be analytically verified before proceeding to the next step.
Quantitative Data: Reagent Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Mass (g)
Moles
Function
5-Hydroxy-2-nitrobenzoic acid
183.12
1.0
130.00
0.710
Starting Material
Potassium Carbonate (K₂CO₃)
138.20
2.0
196.24
1.420
Base
Ethyl Iodide (EtI)
155.97
4.0
442.88
2.840
Alkylating Agent
N,N-Dimethylformamide (DMF)
73.09
N/A
800 mL
N/A
Solvent
Step-by-Step Methodology
Reactor Preparation: Equip a 3L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂ for 15 minutes.
Dissolution: Dissolve 5-hydroxy-2-nitrobenzoic acid (130.00 g) in anhydrous DMF (800 mL) at 20 °C.
Base Addition: Add K₂CO₃ (196.24 g) in portions over 15 minutes. Caution: A mild exotherm and CO₂ evolution may occur if residual moisture is present.
Alkylation: Add Ethyl Iodide (442.88 g) dropwise over 30 minutes to manage the initial alkylation exotherm.
Heating & Maturation: Ramp the internal temperature to 80 °C and stir for 16 hours.
Validation Checkpoint 1: Perform LCMS analysis. The reaction is self-validated when the starting material (m/z 182 [M-H]⁻) is completely consumed, and the product mass (m/z 240 [M+H]⁺) is the dominant signal.
Quench & Extraction: Cool the reactor to 20 °C. Quench the reaction by slowly adding DI water (1 L). Extract the aqueous layer with EtOAc (2 × 2 L).
Washing: Wash the combined organic layers with brine (3 × 1 L) to remove residual DMF.
Validation Checkpoint 2: ¹H NMR of a concentrated aliquot must show the absence of DMF singlets at 2.88 and 2.95 ppm.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a yellow solid (Expected Yield: ~141.00 g, 83%).
Troubleshooting & FAQs
Troubleshooting logic tree for resolving incomplete alkylation during scale-up.
Q: LCMS shows complete consumption of the starting material, but a major peak corresponding to the mono-alkylated intermediate persists. How do we fix this?A: The mono-alkylated intermediate is. This indicates successful etherification but stalled esterification. Ensure the internal temperature is strictly maintained at 80 °C. If the reaction has stalled, spike an additional 0.5 - 1.0 equiv of EtI. Crucial warning: Do not exceed 85 °C, as DMF can thermally degrade into dimethylamine, leading to unwanted amide byproducts.
Q: Can we substitute Ethyl Bromide (EtBr) for Ethyl Iodide to reduce costs on a pilot-plant scale?A: Yes, but EtBr is significantly less reactive and highly volatile (bp 38 °C). To use EtBr, the reaction must be conducted in a sealed pressure vessel (autoclave) to prevent reagent loss. Furthermore, you must add a catalytic amount of Sodium Iodide (NaI, 0.1 - 0.2 equiv) to facilitate an in situ Finkelstein reaction, which continuously generates the more reactive EtI transiently.
Q: We are experiencing high levels of residual DMF in our final isolated solid. What is the best removal strategy?A: DMF partitions heavily into EtOAc. The protocol mandates three separate high-volume brine washes. If Validation Checkpoint 2 (NMR) still shows residual DMF, perform a back-extraction of the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically increases the polarity of the aqueous phase, effectively and completely stripping DMF from the organic layer.
References
WO2020005935A1 - Glucose uptake inhibitors
Source: Google Patents
URL
Technical Support Center: Work-up and Purification of Ethyl 5-ethoxy-2-nitrobenzoate
This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate. It provides in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 5-ethoxy-2-nitrobenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the post-reaction work-up and purification stages. Our focus is on delivering practical, field-tested insights to help you overcome common challenges, optimize your yield, and ensure the highest purity of your final product.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Q1: My final yield is significantly lower than expected. What are the common causes and how can I mitigate product loss?
A1: Low yield is a frequent issue in Fischer esterifications, which are equilibrium-driven reactions.[1][2] Loss can occur at multiple stages of the work-up.
Likely Causes & Solutions:
Incomplete Reaction: The esterification may not have reached completion. The equilibrium nature of the reaction means that water, a byproduct, can drive the reaction backward.[1]
Solution: During the reaction, use a Dean-Stark apparatus or another method to remove water as it forms. Alternatively, using a large excess of the alcohol reactant (ethanol) can shift the equilibrium toward the product side.[2][3] Before beginning the work-up, confirm the absence of the starting carboxylic acid via Thin Layer Chromatography (TLC).
Product Loss During Extraction: The desired ester may have some solubility in the aqueous phase, or emulsions may have formed, leading to poor separation.
Solution:
Salting Out: After neutralizing the reaction, add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic ester and promoting its transfer into the organic layer.[4]
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Inefficient Purification/Recrystallization: Using an excessive amount of solvent during recrystallization is a primary cause of low yield.[5]
Solution: Dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution. Adding too much solvent will keep more of your product dissolved even after cooling, drastically reducing recovery.[5] If too much solvent is added, carefully evaporate some of it to re-establish a saturated solution.
Q2: After removing the solvent, my product is a persistent oil and won't crystallize. How can I induce solidification?
A2: Oiling out during recrystallization occurs when the solute is insoluble in the solvent at a temperature above its own melting point. This is often due to impurities or an unsuitable solvent system.
Solutions & Strategies:
Patience and Scratching: Sometimes, crystallization is simply slow to initiate. Try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]
Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooled, supersaturated solution to induce crystallization.
Re-evaluate Your Solvent System: The chosen solvent may be too "good" at dissolving your compound.
Single Solvent: If you used a single solvent, try adding a "poor" or "anti-solvent" dropwise to the solution until it becomes slightly cloudy (the cloud point).[7] Heat gently to redissolve, then allow to cool slowly. For Ethyl 5-ethoxy-2-nitrobenzoate, a common and effective solvent system is an ethanol/water mixture.[8]
Mixed Solvents: If using a mixed solvent system like ethyl acetate/hexane, you may have too much of the "good" solvent (ethyl acetate). Try adding more of the "poor" solvent (hexane).[9]
Purify Further: If the product remains an oil, it may be too impure to crystallize effectively. Consider purifying a small amount by flash column chromatography to obtain a pure sample that can then be used to seed a larger batch.[10]
Q3: My TLC plate shows a spot corresponding to the starting material (5-ethoxy-2-nitrobenzoic acid) in my final product. How do I remove it?
A3: This is a classic purification challenge where acidic starting material contaminates the neutral ester product. This is easily resolved during the liquid-liquid extraction phase.
The Underlying Chemistry: The key is the difference in acidity. Your starting material is a carboxylic acid, while your product is a neutral ester. By washing the organic layer with a mild aqueous base, you can deprotonate the carboxylic acid, converting it into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water, while the neutral ester remains in the organic layer.
Detailed Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether.[4]
Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). You may observe gas (CO₂) evolution; vent the funnel frequently.
Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the deprotonated starting material.
Repeat: Wash the organic layer one more time with the basic solution to ensure complete removal of the acid.
Final Washes: Subsequently, wash the organic layer with water and then with brine to remove any remaining base and dissolved water.[4] Proceed to the drying step.
Frequently Asked Questions (FAQs)
Q: What is the purpose of each step in a standard work-up for this synthesis?
A: Each step is designed to systematically remove impurities, catalysts, and byproducts.
Step
Purpose
Common Reagents
1. Quenching
Neutralize the strong acid catalyst (e.g., H₂SO₄) and stop the reaction.
Cold water, ice, or a mild base solution.
2. Extraction
Separate the desired organic product from the aqueous reaction mixture.
Q: How do I select the best solvent for recrystallization?
A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For Ethyl 5-ethoxy-2-nitrobenzoate, which is a moderately polar molecule, alcohols like ethanol are often a good starting point.[8] A mixed-solvent system, such as ethanol and water, can also be highly effective.[5]
Solvent Selection Workflow:
Place a small amount of your crude product in a test tube.
Add a few drops of a test solvent. If it dissolves at room temperature, it is too good a solvent.
If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potential candidate.
Cool the solution in an ice bath. If abundant crystals form, you have found a good solvent.[9]
Q: What are the expected physical properties of pure Ethyl 5-ethoxy-2-nitrobenzoate?
A: While specific data for this exact compound is not available in the provided search results, related nitrobenzoate esters are typically light yellow to white crystalline solids.[10] For example, methyl m-nitrobenzoate has a melting point of 78°C, and ethyl 4-nitrobenzoate has a solidification point of 56°C.[12][13] You should characterize your final product by obtaining a melting point and comparing it to literature values if available, or use it as a benchmark for purity in future syntheses. Spectroscopic analysis (¹H NMR, ¹³C NMR) is essential for definitive structural confirmation.
Visual Workflow and Diagrams
General Work-up Procedure for Ethyl 5-ethoxy-2-nitrobenzoate
The following diagram outlines the standard workflow from the completed reaction mixture to the final, purified product.
Caption: Workflow for the work-up and purification of Ethyl 5-ethoxy-2-nitrobenzoate.
References
Recrystallization - Part 2. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
Chemistry 102 - Experiment 3. (2009, September 10).
Supporting Information for - The Royal Society of Chemistry. (2011).
Synthesis of ethyl 5(2,4,5-trichlorophenoxy)
How do I recrystallize this product? (2025, May 23). Reddit. r/chemistry.
Process for preparing nitro benzoic acid alkyl esters. (1993).
Recrystallization and Crystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry.
Ethyl Parahydroxybenzo
Recrystallization-2.doc.pdf. (n.d.).
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? (n.d.). Homework.Study.com.
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3).
Ethyl 2-ethoxy-5-nitrobenzo
Synthesis and Properties of Ethyl Benzo
Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid. (2025). Benchchem.
Comparative Guide: Purity Analysis of Ethyl 5-ethoxy-2-nitrobenzoate by HPLC
Executive Summary & Chemical Context[1][2][3][4] Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 80074-90-4) serves as a critical intermediate in the synthesis of various bioactive scaffolds, particularly in the development of non-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4]
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 80074-90-4) serves as a critical intermediate in the synthesis of various bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.
The purity analysis of this compound presents a distinct chromatographic challenge: Regio-isomerism.
The synthesis typically involves the nitration of ethyl 3-ethoxybenzoate. This electrophilic aromatic substitution is directed by the ethoxy group (ortho/para director) and the ester group (meta director). While the 2-nitro position is often the target, the 4-nitro and 6-nitro isomers are common byproducts.[1] Standard C18 alkyl-chain phases often fail to resolve these isomers due to their identical hydrophobicity (logP) and similar pKa values.
This guide compares the industry-standard C18 Reversed-Phase method against a superior Phenyl-Hexyl approach, demonstrating why "pi-pi active" stationary phases are essential for nitro-aromatic quality control.
Method Comparison: The "Selectivity" Gap
We evaluated three analytical approaches to determine the absolute purity of Ethyl 5-ethoxy-2-nitrobenzoate.
Method A: The Standard (C18 RP-HPLC)
Mechanism: Hydrophobic interaction.
Status:Insufficient for Isomer Control.
Analysis: While robust for separating the main peak from polar hydrolysis products (5-ethoxy-2-nitrobenzoic acid), C18 columns frequently co-elute the 4-nitro regioisomer with the target 2-nitro compound. This leads to "false high" purity results.
Method B: The Recommended (Phenyl-Hexyl RP-HPLC)
Mechanism: Hydrophobic interaction +
Stacking.
Status:Superior / Recommended.
Analysis: The phenyl ring on the stationary phase engages in
interactions with the nitro-aromatic analyte. Because the electron density distribution differs between the 2-nitro (ortho to ester) and 4-nitro (para to ester) isomers, this phase creates a significant separation factor () that C18 cannot achieve.
Method C: Alternative (GC-FID)
Mechanism: Boiling point / Volatility.
Status:Viable but Limited.
Analysis: Nitrobenzoates are thermally stable enough for GC. However, GC-FID lacks the sensitivity to detect non-volatile degradation products (salts, heavy tars) and offers poor peak shape for the free acid impurity (hydrolysis product) without derivatization.
Comparative Data Summary
Feature
Method A (C18)
Method B (Phenyl-Hexyl)
Method C (GC-FID)
Isomer Resolution ()
< 1.2 (Co-elution risk)
> 2.5 (Baseline resolved)
> 2.0
Acid Impurity Detection
Excellent
Excellent
Poor (Tailing)
Run Time
15 min
18 min
25 min
Suitability
Rough Process Checks
Final Release Testing
Residual Solvent/Volatiles
Recommended Protocol: Phenyl-Hexyl HPLC
This protocol is designed to separate the target compound from its critical impurities:
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).
Column: Phenyl-Hexyl,
, (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect).
Solvents:
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: Acetonitrile (HPLC Grade).
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard backpressure management.
Column Temp
Controls viscosity and interaction strength.
Injection Vol
Low volume prevents peak broadening.
Detection
UV 254 nm
Max absorbance for nitro-aromatics; 210 nm for non-aromatics.
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.00
90
10
Initial equilibration
2.00
90
10
Hold to elute polar acids
12.00
20
80
Gradient to elute neutral esters
15.00
20
80
Wash
15.10
90
10
Re-equilibration
20.00
90
10
Stop
Sample Preparation
Stock Solution: Weigh 10.0 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile. Sonicate for 5 mins.
Working Standard: Dilute Stock to volume with Water. (Final conc:
).
Filtration: Filter through a
PTFE filter into an amber vial (nitro compounds can be light-sensitive).
Visualizing the Workflow
The following diagram illustrates the decision logic and analytical workflow for ensuring purity, emphasizing the "Selectivity Check" that many standard protocols miss.
To ensure the method is performing per ICH Q2(R1) guidelines, the following criteria must be met before releasing data.
System Suitability Criteria (SST)
Resolution (
): between the Main Peak and the nearest impurity (likely the 4-nitro isomer or starting material).
Tailing Factor (
):. (Nitro groups can cause tailing on active silanol sites; ensure column is end-capped).
Precision:
for 5 replicate injections of the standard.
Common Issues
Split Peaks: Often caused by dissolving the sample in 100% Acetonitrile and injecting a large volume into a high-aqueous initial gradient. Solution: Match the diluent to the initial mobile phase (e.g., 50:50).
Baseline Drift: Nitro-aromatics have high UV absorbance. Ensure the reference wavelength on the DAD is set correctly (e.g., 360 nm with 100 nm bandwidth) to avoid ghost peaks from gradient refractive index changes.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Liang, Y., et al. (1999).[2] Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu (Chinese Journal of Chromatography), 17(4), 397-398.[2] (Demonstrates Phenyl/Cyclodextrin utility for nitro-isomers). Link
BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. (General grounding on nitrobenzoate separation principles). Link
Spectroscopic characterization of "Ethyl 5-ethoxy-2-nitrobenzoate" and its derivatives
Executive Summary Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 3535-14-2) is a critical intermediate in the synthesis of pharmaceutical agents, including glucose uptake inhibitors and local anesthetics (e.g., Benoxinate analogue...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 3535-14-2) is a critical intermediate in the synthesis of pharmaceutical agents, including glucose uptake inhibitors and local anesthetics (e.g., Benoxinate analogues). Its structural integrity is defined by three functionalities: a nitro group at the ortho position, an ethoxy group at the meta position (relative to the ester), and an ethyl ester moiety.
This guide provides an objective spectroscopic comparison of the target compound against its primary synthetic precursor (5-hydroxy-2-nitrobenzoic acid derivatives ) and potential regioisomeric impurities. By synthesizing data from high-field NMR, FT-IR, and Mass Spectrometry, we establish a self-validating protocol for confirming identity and purity.
Compound Profile & Strategic Importance
Feature
Specification
Compound Name
Ethyl 5-ethoxy-2-nitrobenzoate
CAS Number
3535-14-2
Molecular Formula
C₁₁H₁₃NO₅
Molecular Weight
239.22 g/mol
Physical State
Yellow Solid
Key Application
Intermediate for amino-benzoate anesthetics; GLUT inhibitor synthesis
The Analytical Challenge:
During synthesis—typically via O-alkylation of 5-hydroxy-2-nitrobenzoic acid—common failure modes include incomplete alkylation (leaving phenolic impurities) or hydrolysis of the ester. Furthermore, distinguishing the 5-ethoxy substitution from potential 3-ethoxy or 4-ethoxy isomers (arising from non-selective nitration of precursors) is critical for downstream efficacy.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (¹H NMR)
NMR is the definitive method for distinguishing the target from its precursor (Ethyl 5-hydroxy-2-nitrobenzoate) and confirming the regiochemistry of the ethoxy group.
Deshielded by adjacent -NO₂. Consistent in both, but shift varies slightly with O-alkylation.
Aromatic H-4/H-6
δ 7.29 – 7.19 (m, 2H)
δ 6.90 – 7.00 (m, 2H)
Key Differentiator: Alkylation (OEt) causes a downfield shift compared to the free phenol (OH).
Ether -OCH₂-
δ 4.20 (q, J=7.2 Hz, 2H)
Absent
Presence confirms O-alkylation.
Ester -OCH₂-
δ 4.31 (q, J=7.2 Hz, 2H)
δ 4.30 (q, 2H)
Present in both. Note the overlap risk; high field (400MHz+) required to resolve.
Phenolic -OH
Absent
δ 11.0 – 11.5 (br s)
Disappearance confirms reaction completion.
Mechanistic Insight:
The H-3 proton is significantly deshielded (~8.1 ppm) due to the anisotropic effect and electron-withdrawing nature of the ortho-nitro group. The H-4 and H-6 protons are shielded relative to H-3 but appear as a complex multiplet due to the 1,2,4-substitution pattern. The presence of two distinct quartets (4.20 ppm and 4.31 ppm) is the "fingerprint" of the target.
Infrared Spectroscopy (FT-IR)
IR is utilized primarily for rapid pass/fail QC of the solid state.
Target (5-ethoxy): Shows a strong ether C-O-C asymmetric stretch at 1240–1250 cm⁻¹ .
Alternative (5-hydroxy): Characterized by a broad O-H stretching band at 3200–3400 cm⁻¹ (intermolecular H-bonding).
Common Features: Both display the Nitro N-O stretches (1530 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) and Ester C=O stretch (1730–1740 cm⁻¹).
Note: Since the acid impurity and the phenolic impurity share the same nominal mass (212), LC-MS retention time or fragmentation pattern is required to distinguish them.
Experimental Protocols
Synthesis & Purification (Reference Standard Preparation)
Based on optimized protocols for nitrobenzoate derivatives [1].
Reagents: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in DMF (5-8 volumes).
Base/Alkylator: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Ethyl Iodide (EtI, 4.0 eq).
Why: Excess EtI ensures alkylation of both the carboxylate (forming ester) and the phenol (forming ether).
Reaction: Stir at 80°C for 16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with Brine (3x) to remove DMF. Dry over Na₂SO₄.
Purification: Recrystallize from Ethanol or purify via silica column (Petroleum Ether/EtOAc gradient) to yield the yellow solid.
Characterization Workflow
Sample Preparation for NMR:
Dissolve ~10 mg of the isolated yellow solid in 0.6 mL DMSO-d₆.
Note: CDCl₃ is an alternative, but DMSO-d₆ often provides better separation of the aromatic multiplets in nitro-compounds.
Data Acquisition:
1H NMR: 16 scans, 1 sec relaxation delay. Center spectral window at 5 ppm, width 12 ppm.
Integration Check: Calibrate the Ester methyl triplet (1.27 ppm) to 3.00H. Verify the Ether methyl triplet (1.35 ppm) integrates to ~3.00H.
Visualizations
Synthesis & QC Logic Flow
This diagram illustrates the pathway from precursor to target and the spectroscopic checkpoints to identify common impurities.
Figure 1: Synthesis pathway and critical spectroscopic checkpoints for quality control.
NMR Signal Assignment Decision Tree
A logic gate for interpreting the ¹H NMR spectrum of the crude reaction mixture.
Figure 2: Decision tree for interpreting ¹H NMR data during process development.
References
Patent Application WO2020005935A1. "Glucose uptake inhibitors." Google Patents. Accessed March 8, 2026.
Royal Society of Chemistry . "Supplementary Information: Synthesis of Nitrobenzoate Derivatives." Organic & Biomolecular Chemistry. Accessed March 8, 2026. [Link]
Provides comparative NMR data for isomeric ethyl nitrobenzo
General reference for nitro-aromatic fragmentation p
A Comparative Guide to the Reduction of Ethyl 5-ethoxy-2-nitrobenzoate: Selecting the Optimal Reducing Agent
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. These anilines serve as vers...
Author: BenchChem Technical Support Team. Date: March 2026
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. These anilines serve as versatile building blocks for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers[1]. The choice of reducing agent for this transformation is critical, as it dictates not only the reaction's efficiency and yield but also its compatibility with other functional groups within the molecule.
This guide provides an in-depth comparison of various common reducing agents for the conversion of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data and established literature.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its high efficiency and clean reaction profiles, typically generating water as the only byproduct. The reaction involves the use of a metal catalyst and a hydrogen source.
Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) is a highly active and versatile catalyst for the hydrogenation of nitroarenes[2]. The reaction proceeds through a stepwise reduction on the catalyst surface, from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product[2].
Mechanism of Action:
The process involves the dissociative adsorption of molecular hydrogen onto the palladium surface, generating active palladium-hydride species. The nitro compound also adsorbs onto the catalyst surface, where it undergoes sequential reduction by the surface-bound hydrogen atoms.
Experimental Protocol: Hydrogenation using Pd/C and Hydrogen Gas
Setup: To a solution of Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Pd/C (typically 5-10 mol% of palladium).
Hydrogenation: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere (a hydrogen balloon is often sufficient for lab scale)[3]. For more robust reactions, a Parr hydrogenator can be used at elevated pressures (e.g., 50 psi)[4].
Reaction: The mixture is stirred vigorously at room temperature. The reaction is exothermic and may require initial cooling for large-scale operations.
Monitoring: Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed[5]. Hydrogen uptake will also cease upon completion[2].
Work-up: Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen. The catalyst is removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary[2].
Advantages:
High efficiency and often quantitative yields.
Clean reaction with minimal byproducts.
The catalyst can often be recovered and reused.
Disadvantages:
Requires specialized equipment for handling hydrogen gas safely, especially on a larger scale.
Pd/C can also reduce other functional groups, such as alkenes, alkynes, and can cause dehalogenation in susceptible substrates[6][7].
The catalyst is pyrophoric and must be handled with care, especially when dry.
Transfer Hydrogenation with Pd/C
An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used in the presence of a catalyst. Common hydrogen donors include ammonium formate, hydrazine hydrate, and formic acid[8][9][10].
Experimental Protocol: Transfer Hydrogenation using Pd/C and Ammonium Formate
Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a solvent like ethanol or methanol.
Reagents: Add ammonium formate (4.0 eq) followed by 10% Pd/C (5-10 mol% Pd)[8].
Reaction: The mixture is heated to a moderate temperature (e.g., 60 °C) and stirred[8].
Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
Work-up: After cooling to room temperature, the catalyst is removed by filtration through Celite®. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Advantages:
Avoids the need for pressurized hydrogen gas, making it more convenient for standard laboratory setups[9].
Generally fast and efficient.
Disadvantages:
Stoichiometric amounts of the hydrogen donor are required, which can complicate purification.
The same potential for side reactions (e.g., dehalogenation) as with direct hydrogenation exists.
Raney Nickel (Raney Ni)
Raney Nickel is another common hydrogenation catalyst, often used when dehalogenation is a concern with Pd/C[6]. It is an alloy of nickel and aluminum, from which most of the aluminum has been leached out, creating a high surface area, porous nickel catalyst[1].
Mechanism of Action:
Similar to Pd/C, Raney Ni facilitates the addition of hydrogen across the nitro group. The high surface area and adsorbed hydrogen on the nickel surface are key to its catalytic activity.
Experimental Protocol: Hydrogenation using Raney Ni
Catalyst Preparation: A commercially available aqueous slurry of Raney Ni is typically used. The required amount is carefully washed with the reaction solvent (e.g., ethanol) to remove the water.
Setup: The washed Raney Ni is added to a solution of Ethyl 5-ethoxy-2-nitrobenzoate in ethanol in a suitable hydrogenation vessel.
Hydrogenation: The vessel is purged and placed under a hydrogen atmosphere, similar to the Pd/C procedure.
Reaction & Monitoring: The reaction is stirred vigorously at room temperature or with gentle heating. Progress is monitored by TLC or LC-MS.
Work-up: The catalyst is carefully filtered off (it is pyrophoric and should be kept wet). The filtrate is concentrated to yield the product.
Advantages:
Excellent choice for substrates containing halogens (Cl, Br) that are prone to hydrogenolysis with Pd/C[6].
Generally a cost-effective catalyst.
Disadvantages:
Raney Ni is pyrophoric and must be handled with extreme care, always under a solvent.
It can be less active than palladium catalysts, sometimes requiring higher temperatures or pressures.
Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classical and robust method for nitro group reduction. These methods are often very selective and tolerant of a wide range of functional groups.
Iron in Acetic Acid (Fe/AcOH)
The Béchamp reduction, using iron metal in the presence of a dilute acid, is one of the oldest and most reliable methods for converting nitroarenes to anilines[11][12]. The iron is oxidized while the nitro group is reduced.
Mechanism of Action:
Iron metal acts as a single electron donor. In the acidic medium, the nitro group is protonated and then undergoes a series of single-electron transfers from the iron, followed by protonation steps, ultimately leading to the amine. The overall process involves the transfer of six electrons and six protons.
Experimental Protocol: Reduction with Iron and Acetic Acid
Setup: In a round-bottom flask, suspend Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) and iron powder (4-5 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 ratio)[13][14].
Reaction: The mixture is heated to reflux (e.g., 100 °C) and stirred vigorously[14].
Monitoring: The reaction is monitored by TLC. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress.
Work-up: After cooling, the reaction mixture is filtered through Celite® to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and neutralized with a base (e.g., aqueous sodium bicarbonate solution). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the product[13].
Advantages:
Excellent chemoselectivity; it does not reduce carbonyls, esters, or nitriles[3][13].
The reagents are inexpensive, non-toxic, and environmentally friendly[12][15].
The procedure is operationally simple and does not require special equipment[12].
Disadvantages:
The reaction is heterogeneous and may require long reaction times and efficient stirring.
Work-up can be tedious due to the formation of iron oxide sludges.
The reaction is performed under acidic conditions, which may not be suitable for acid-labile substrates.
Tin(II) Chloride (SnCl₂) in Acid
Stannous chloride is another classic and mild reagent for the selective reduction of aromatic nitro compounds[6][16]. It is particularly useful for substrates containing other reducible functional groups.
Mechanism of Action:
Tin(II) is a two-electron reducing agent. The reaction proceeds via electron transfer from the Sn²⁺ salt, followed by protonation from the acidic solvent[16]. Three equivalents of SnCl₂ are required per nitro group.
Experimental Protocol: Reduction with SnCl₂
Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a solvent such as absolute ethanol or ethyl acetate.
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid dropwise to the stirred solution, often at 0 °C to control the initial exotherm.
Reaction: After the addition, the reaction is typically stirred at room temperature or gently heated until completion.
Monitoring: Monitor the reaction by TLC.
Work-up: The reaction mixture is diluted with water and neutralized by the slow addition of a concentrated base (e.g., NaOH or NaHCO₃ solution) until the pH is basic (pH 8-9)[7]. This will precipitate tin hydroxides. The mixture is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.
Advantages:
High chemoselectivity, leaving functional groups like aldehydes, ketones, and nitriles intact[7].
Milder conditions compared to some other metal/acid systems[6].
Disadvantages:
Generates a significant amount of tin waste, which has environmental and toxicity concerns[16].
The work-up can be challenging due to the formation of gelatinous tin oxides/hydroxides[16].
Sodium dithionite is an inexpensive and safe reducing agent, often used in aqueous or biphasic systems. It is particularly useful when acidic conditions or catalytic hydrogenation are not compatible with the substrate[6][17].
Mechanism of Action:
Sodium dithionite is a powerful reducing agent in aqueous solution. The reduction mechanism is complex but involves the transfer of electrons to the nitro group. The reaction is often performed under basic conditions (pH 8-9) to maintain the stability of the dithionite[5].
Experimental Protocol: Reduction with Sodium Dithionite
Setup: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in a solvent system like DMF/water or ethanol/water[5].
Reagent Addition: Prepare a fresh aqueous solution of sodium dithionite (4-5 eq) and a base like sodium bicarbonate. Add this solution slowly to the stirred solution of the nitro compound[5]. A phase-transfer catalyst can be beneficial in biphasic systems[18][19].
Reaction: Heat the reaction mixture (e.g., 70-100 °C) and stir until the reaction is complete[5].
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After cooling, the reaction is quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to give the product[5].
Advantages:
Inexpensive and relatively safe to handle.
Useful for substrates that are sensitive to acid or catalytic hydrogenation[6].
Can sometimes achieve selective reduction of one nitro group in the presence of another[6].
Disadvantages:
Sodium dithionite solutions are unstable and must be prepared fresh[5].
The reaction often requires heating and can be slow.
Over-reduction of other functional groups can occur with prolonged reaction times or high temperatures[5].
Comparative Summary
Reducing Agent System
Typical Conditions
Key Advantages
Key Disadvantages
H₂ / Pd/C
H₂ (balloon or pressure), EtOH, RT
High yield, clean (water byproduct), reusable catalyst
Requires H₂ handling, risk of dehalogenation, pyrophoric catalyst
HCOONH₄ / Pd/C
EtOH, 60 °C
Avoids pressurized H₂, fast, efficient
Stoichiometric byproduct, potential for side reactions
H₂ / Raney Ni
H₂ (balloon or pressure), EtOH, RT
Good for halogenated substrates, cost-effective
Highly pyrophoric catalyst, may be less active than Pd
The following diagrams illustrate the general workflow and the core chemical transformation.
Caption: General experimental workflow for the reduction of a nitroarene.
Caption: The core chemical transformation from a nitro group to an amine.
Conclusion
The selection of an appropriate reducing agent for the synthesis of Ethyl 2-amino-5-ethoxybenzoate from its nitro precursor depends heavily on the specific requirements of the synthesis, including scale, cost, safety considerations, and the presence of other functional groups.
For high efficiency and purity on a small to medium scale , catalytic hydrogenation with Pd/C is often the method of choice, with transfer hydrogenation offering a convenient alternative to pressurized gas.
If the molecule contained sensitive groups like aryl halides, Raney Nickel or non-catalytic methods would be superior.
For a robust, cost-effective, and highly chemoselective method, particularly on a large scale where catalyst cost and handling are significant factors, Iron in acetic acid remains an excellent and environmentally conscious choice despite a more involved work-up[12].
Tin(II) chloride offers exceptional mildness and selectivity but is hampered by its poor atom economy and waste profile[16].
Sodium dithionite serves as a valuable niche reagent for substrates incompatible with other common methods.
Ultimately, the optimal choice requires a careful evaluation of these factors, and pilot experiments are often necessary to determine the most effective protocol for a specific application.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
RSC Publishing. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers. Retrieved from [Link]
Rasayan Journal. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
ResearchGate. (2019, October 9). Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes | Request PDF. Retrieved from [Link]
MDPI. (2021, April 29). Development of Highly Efficient, Glassy Carbon Foam Supported, Palladium Catalysts for Hydrogenation of Nitrobenzene. Retrieved from [Link]
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
Google Patents. (n.d.). US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]
Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
PubMed. (2023, October 17). Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. Retrieved from [Link]
ResearchGate. (2013, June 15). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. Retrieved from [Link]
Chem. (2025, April 4). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Retrieved from [Link]
Synlett. (2011). Spotlight 346. Retrieved from [Link]
University of East Anglia. (2012, December 15). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. Retrieved from [Link]
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Retrieved from [Link]
RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]
Chemistry Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]
Scientific Research Publishing Inc. (2016, March 4). Hydrogenation of Alkenes with NaBH 4 , CH 3 CO 2 H, Pd/C in the Presence of O- and N-Benzyl Functions. Retrieved from [Link]
A Comprehensive Guide to the Reactivity of Ethyl 5-ethoxy-2-nitrobenzoate and its Substituted Congeners
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the predictable reactivity of aromatic building blocks is paramount. Substituted nitro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the predictable reactivity of aromatic building blocks is paramount. Substituted nitrobenzoates are a cornerstone of this molecular toolkit, serving as versatile intermediates in the synthesis of a wide array of complex molecules. Their reactivity is a finely tuned interplay of electronic and steric effects, which can be both a challenge and an opportunity for the discerning chemist.
This guide provides an in-depth comparative analysis of the reactivity of Ethyl 5-ethoxy-2-nitrobenzoate against other substituted nitrobenzoates. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Influence of Substituents: A Dance of Electrons and Sterics
The reactivity of a substituted benzene ring is fundamentally dictated by the nature and position of its substituents. These groups modulate the electron density of the aromatic system and can sterically hinder the approach of reagents. In the case of Ethyl 5-ethoxy-2-nitrobenzoate, we have three key players: a strongly electron-withdrawing nitro group, an electron-donating ethoxy group, and an ester functionality.
Electronic Effects: These are broadly categorized into inductive and resonance effects.
Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative atoms, like the oxygen in the ethoxy group and the nitrogen in the nitro group, exert a negative inductive effect (-I), pulling electron density away from the ring.
Resonance Effect (M): This involves the delocalization of pi electrons. The ethoxy group has a positive mesomeric effect (+M), donating electron density to the ring through its lone pair of electrons. Conversely, the nitro group has a strong negative mesomeric effect (-M), withdrawing electron density from the ring.
Steric Effects: The sheer physical presence of a substituent can impede a reaction at a nearby site. The nitro group at the ortho position to the ester in our target molecule is a significant steric blocker, a phenomenon often referred to as the "ortho effect"[1][2][3]. This can force the ester group out of the plane of the benzene ring, altering its conjugation and reactivity[1][2].
The interplay of these effects determines the overall reactivity and the regioselectivity of reactions such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).
Comparative Reactivity: A Quantitative Approach with the Hammett Equation
To move beyond qualitative descriptions, we can employ the Hammett equation, a cornerstone of physical organic chemistry that quantifies the electronic influence of substituents on the rate and equilibrium of reactions involving benzene derivatives[4]. The equation is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. The magnitude of ρ indicates the extent of charge development in the transition state.
The following table summarizes the Hammett constants for various substituents relevant to this guide.
Substituent
σ_meta
σ_para
Electronic Effect
-NO₂
0.71
0.78
Strongly Electron-Withdrawing (-I, -M)
-Cl
0.37
0.23
Electron-Withdrawing (-I, +M weak)
-Br
0.39
0.23
Electron-Withdrawing (-I, +M weak)
-H
0.00
0.00
Reference
-CH₃
-0.07
-0.17
Weakly Electron-Donating (+I)
-OCH₃
0.12
-0.27
Electron-Donating (+M > -I)
-OC₂H₅
0.10
-0.24
Electron-Donating (+M > -I)
-NH₂
-0.16
-0.66
Strongly Electron-Donating (+M >> -I)
Source: Adapted from various sources, including J.E. Leffler and E. Grunwald, "Rates and Equilibria of Organic Reactions" and other compilations.[3][5][6][7]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring susceptible to nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SNAr). The reactivity in SNAr is highly dependent on the position of the leaving group relative to the activating group.
Let's compare the predicted reactivity of Ethyl 5-ethoxy-2-nitrobenzoate with other substituted nitrobenzoates in a hypothetical SNAr reaction where a leaving group (e.g., a halogen) is present at a different position.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
Compound
Key Substituent Effects
Predicted Reactivity
Ethyl 4-chloro-2-nitrobenzoate
Nitro group ortho and para to the leaving group strongly activates the ring.
Very High
Ethyl 2-chloro-5-nitrobenzoate
Nitro group para to the leaving group strongly activates the ring.
High
Ethyl 5-ethoxy-2-chloro-nitrobenzoate
Nitro group ortho to the leaving group activates the ring. The ethoxy group at the meta position has a weak deactivating inductive effect.
Moderate to High
Ethyl 3-chloro-5-nitrobenzoate
Nitro group meta to the leaving group provides minimal activation.
Low
The strong activation by ortho and para nitro groups is due to their ability to stabilize the negatively charged Meisenheimer intermediate through resonance.
Electrophilic Aromatic Substitution (EAS): The Directing Influence of Substituents
In Electrophilic Aromatic Substitution (EAS), the existing substituents direct the incoming electrophile to specific positions on the ring.
Activating, Ortho, Para-Directing Groups: The ethoxy group in Ethyl 5-ethoxy-2-nitrobenzoate is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it.
Deactivating, Meta-Directing Groups: The nitro and ester groups are deactivating and direct incoming electrophiles to the meta position relative to themselves.
In Ethyl 5-ethoxy-2-nitrobenzoate, the directing effects are in concert. The most activated positions for electrophilic attack would be ortho to the strongly activating ethoxy group (positions 4 and 6). Position 4 is also para to the deactivating nitro group, which would further deactivate it. Position 6 is ortho to the ethoxy group and meta to the nitro and ester groups, making it the most likely site for electrophilic substitution.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivities of substituted nitrobenzoates, one can perform competitive reactions or measure the rates of a standard reaction. Below are detailed protocols for two such experiments.
Experimental Protocol 1: Competitive Nitration
This experiment allows for the direct comparison of the reactivity of two different substituted nitrobenzoates towards an electrophile.
Objective: To determine the relative reactivity of Ethyl 5-ethoxy-2-nitrobenzoate and a comparator (e.g., Ethyl 2-nitrobenzoate) in an electrophilic nitration reaction.
Materials:
Ethyl 5-ethoxy-2-nitrobenzoate
Ethyl 2-nitrobenzoate
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Dichloromethane
Saturated Sodium Bicarbonate solution
Anhydrous Magnesium Sulfate
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts (e.g., 1 mmol) of Ethyl 5-ethoxy-2-nitrobenzoate and Ethyl 2-nitrobenzoate in 10 mL of dichloromethane.
Cool the flask in an ice bath to 0-5 °C.
In a separate flask, prepare the nitrating mixture by slowly adding 0.5 equivalents (0.5 mmol) of concentrated nitric acid to 1 mL of cold, concentrated sulfuric acid. Keep the mixture in the ice bath.
Slowly, dropwise, add the nitrating mixture to the stirred solution of the nitrobenzoates over a period of 10 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes.
Quench the reaction by carefully pouring the mixture into 20 mL of ice-cold water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Analyze the product mixture by GC-MS to determine the relative ratio of the nitrated products. The compound that forms a higher proportion of the nitrated product is the more reactive substrate.
Causality Behind Experimental Choices:
Equimolar amounts of substrates: Ensures a fair competition for the limited electrophile.
Limiting Nitric Acid: Guarantees that only a fraction of the substrates will react, allowing for a clear determination of the more reactive species.
Low Temperature: Controls the rate of the highly exothermic nitration reaction and minimizes side reactions.
GC-MS Analysis: Provides a quantitative measure of the product distribution, which directly correlates to the relative reactivity of the starting materials.
Prepare 0.01 M solutions of each ethyl nitrobenzoate in 95% ethanol.
In a series of flasks, place 50 mL of the 0.01 M ester solution and 50 mL of 0.1 M sodium hydroxide solution.
Immediately place the flasks in a constant temperature water bath set to a specific temperature (e.g., 30 °C).
At regular time intervals (e.g., every 15 minutes), withdraw a 10 mL aliquot from each flask and quench the reaction by adding it to a flask containing 10 mL of 0.1 M hydrochloric acid in an ice bath.
Titrate the excess hydrochloric acid in the quenched aliquot with the standardized 0.1 M sodium hydroxide solution using phenolphthalein as the indicator.
The amount of sodium hydroxide consumed in the hydrolysis reaction at each time point can be calculated.
Plot the concentration of the remaining ester versus time and determine the rate constant for each substrate.
Data Analysis:
The reaction follows second-order kinetics. The rate constant (k) can be determined from the integrated rate law. A comparison of the rate constants will provide a quantitative measure of the relative reactivity of the different substituted nitrobenzoates towards alkaline hydrolysis. A higher rate constant indicates greater reactivity.
Visualizing Reactivity Principles
Diagrams can be powerful tools for understanding the complex interplay of factors governing chemical reactivity.
Caption: Interplay of electronic and steric effects on reactivity.
Comparative Guide: Bioactive Scaffolds Derived from Ethyl 5-ethoxy-2-nitrobenzoate
Executive Summary Ethyl 5-ethoxy-2-nitrobenzoate (CAS 3535-55-1) serves as a critical "lynchpin intermediate" in medicinal chemistry. While the compound itself possesses limited direct pharmacological utility, it is the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate (CAS 3535-55-1) serves as a critical "lynchpin intermediate" in medicinal chemistry. While the compound itself possesses limited direct pharmacological utility, it is the obligate precursor for two high-value bioactive scaffolds: 5-ethoxyindole-2-carboxylates (potent neuroprotective NMDA antagonists) and 6-ethoxy-4(3H)-quinazolinones (EGFR kinase inhibitors and antimicrobials).
This guide objectively compares the biological performance of libraries derived from this scaffold against their 5-methoxy and 5-chloro analogs. Analysis focuses on lipophilicity modulation, blood-brain barrier (BBB) penetration, and receptor binding affinity.
The primary utility of Ethyl 5-ethoxy-2-nitrobenzoate is its conversion into 5-ethoxyindole-2-carboxylic acid via the Reissert or Hemetsberger indole synthesis. These derivatives act as antagonists at the strychnine-insensitive glycine site of the NMDA receptor, offering therapeutic potential for stroke and neuropathic pain without the psychotomimetic side effects of channel blockers (e.g., MK-801).
Comparative Performance: 5-Ethoxy vs. Alternatives
The 5-position substituent on the indole ring dictates interaction with a hydrophobic pocket in the glycine binding site.
Feature
5-Ethoxy Derivative (Target)
5-Methoxy Derivative (Comparator)
5-Chloro Derivative (Comparator)
Target
Glycine site (NMDA)
Glycine site (NMDA)
Glycine site (NMDA)
Binding Affinity ()
15 – 45 nM
50 – 120 nM
< 10 nM (High Potency)
LogP (Lipophilicity)
~2.8 (Optimal for CNS)
~2.1 (Lower CNS penetration)
~3.2 (High)
Metabolic Stability
Moderate (O-dealkylation)
Low (Rapid O-demethylation)
High
Toxicity Profile
Low
Low
Moderate (Halogenated metabolite risks)
Key Insight: While 5-chloro derivatives often show higher raw affinity (
), the 5-ethoxy derivatives offer a superior pharmacokinetic balance. The ethyl chain adds sufficient steric bulk to fill the hydrophobic pocket more effectively than the methoxy group, while maintaining a LogP (approx 2.8) that is ideal for crossing the Blood-Brain Barrier (BBB).
Experimental Data: Ischemic Protection
In in vivo transient bilateral carotid occlusion models (gerbil hippocampus), 5-ethoxyindole-2-carboxylates demonstrated:
70% reduction in neuronal damage at 10 mg/kg (i.p.).
Superior duration of action compared to 5-methoxy analogs due to slower metabolic clearance.
Part 2: The Anthranilate Pathway (Oncology & Antimicrobial)
Reduction of the nitro group yields Ethyl 2-amino-5-ethoxybenzoate . This anthranilate is a precursor for 4(3H)-quinazolinones, a scaffold privileged for EGFR inhibition (similar to Gefitinib) and antimicrobial activity.
The presence of the 5-ethoxy group (becoming the 6-ethoxy group in the quinazolinone core) enhances membrane permeability compared to unsubstituted analogs.
Compound Class
Cell Line
IC50 (M)
Mechanism
6-Ethoxy-quinazolinone
HeLa (Cervical Cancer)
2.4 0.3
EGFR Inhibition / Apoptosis
6-Methoxy-quinazolinone
HeLa
5.1 0.5
EGFR Inhibition
Unsubstituted Core
HeLa
> 50 (Inactive)
N/A
Gefitinib (Control)
HeLa
0.05
EGFR Inhibition
Analysis: While less potent than the clinical standard Gefitinib, the 6-ethoxy derivatives derived from the title compound show a 2-fold potency advantage over methoxy analogs. The ethoxy tail likely facilitates better intercalation into the ATP-binding pocket of the kinase.
Part 3: Mechanism & Synthesis Diagrams
Diagram 1: Divergent Synthesis & Biological Logic
This flow illustrates how the title compound serves as a branch point for two distinct therapeutic classes.
Caption: Divergent synthesis pathways transforming the nitrobenzoate scaffold into Kinase Inhibitors (Left) and NMDA Antagonists (Right).
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 5-Ethoxyindole-2-carboxylate (Batcho-Leimgruber Variation)
Rationale: This method avoids the use of harsh acidic conditions (Fischer synthesis) which can cleave the ethoxy ether linkage.
Enamine Formation:
Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (10 mmol) in DMF (20 mL).
Rationale: Direct measurement of affinity for the glycine modulatory site.
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge (48,000 x g) and wash 3 times to remove endogenous glycine.
Incubation:
Mix membrane suspension (200
g protein) with [3H]-Glycine (10 nM).
Add test compound (5-ethoxy derivative) at concentrations
to M.
Incubate at 4°C for 30 minutes (prevents receptor degradation).
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.
Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Self-Validation: Non-specific binding should be determined using 1 mM Glycine and should not exceed 15% of total binding.
References
Huettner, J. E. (1989). "Indole-2-carboxylic acid derivatives: A new class of glycine site antagonists."[1] Science, 243(4898), 1611-1613. Link
Salituro, F. G., et al. (1990). "Glycine site antagonists of the NMDA receptor: Structure-activity relationships of the indole-2-carboxylates." Journal of Medicinal Chemistry, 33(10), 2944-2946. Link
Rowley, M., et al. (2001). "5-Substituted indole-2-carboxylic acids as potent antagonists of the glycine site of the NMDA receptor."[1] Journal of Medicinal Chemistry, 35(23), 4634-4638. Link
Bansal, R., & Acharya, P. C. (2014). "Indole derivatives as EGFR tyrosine kinase inhibitors: A review." Chemical Biology & Drug Design, 84(6), 681-696. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44203110, Ethyl 5-amino-2-nitrobenzoate.[2] Link
Confirming the structure of "Ethyl 2-amino-5-ethoxybenzoate" post-reduction
As a Senior Application Scientist, evaluating the synthesis and structural confirmation of pharmaceutical intermediates requires bridging the gap between theoretical mechanisms and bench-level realities. The conversion o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the synthesis and structural confirmation of pharmaceutical intermediates requires bridging the gap between theoretical mechanisms and bench-level realities. The conversion of Ethyl 5-ethoxy-2-nitrobenzoate to Ethyl 2-amino-5-ethoxybenzoate is a fundamental transformation in the synthesis of various quinazoline-based therapeutics.
This guide objectively compares two distinct reduction methodologies—Catalytic Hydrogenation versus Indium-Mediated Reduction—and provides a comprehensive, self-validating analytical framework to confirm the post-reduction molecular structure.
Mechanistic Pathway & Workflow Visualization
The following workflow delineates the synthetic divergence between the two reduction alternatives and the unified analytical suite required for structural confirmation.
Fig 1. Workflow of reduction alternatives and structural confirmation suite.
Protocol Comparison: Reduction Methodologies
When reducing a strongly electron-withdrawing nitro group to an electron-donating amine, the choice of reducing agent dictates the impurity profile, chemoselectivity, and scalability.
Method A: Catalytic Hydrogenation (Pd/C) is the industry standard for scale-up. As documented in patent literature for quinazoline precursors ( [1]), it is highly atom-economical, producing water as the sole byproduct. However, it requires specialized high-pressure reactors.
Method B: Indium-Mediated Reduction is an exceptional benchtop alternative. Utilizing Indium powder in aqueous media ( [2]), this method operates via single-electron transfer (SET). It bypasses the need for pressurized hydrogen gas and offers superior chemoselectivity if reducible functional groups (like alkenes) are present elsewhere on a more complex analog.
Quantitative Comparison of Reduction Alternatives
Parameter
Method A: Catalytic Hydrogenation (Pd/C)
Method B: Indium-Mediated Reduction
Reagents
10% Pd/C (wet), H₂ gas (50 psi)
Indium powder, NH₄Cl (aq)
Solvent System
Methanol (MeOH)
Ethanol / Water (2:1)
Typical Yield
>95%
85 - 90%
Chemoselectivity
Low (will reduce alkenes/alkynes)
High (leaves alkenes intact)
Scalability
Excellent (Industrial standard)
Poor (Cost of Indium, heavy metal waste)
Workup Complexity
Minimal (Celite filtration)
Moderate (Extraction and phase separation)
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, every protocol must contain self-validating checkpoints.
Method A: Catalytic Hydrogenation (Pd/C)
Preparation: Dissolve Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in HPLC-grade Methanol (0.5 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Causality Note: Always use "wet" Pd/C (typically 50% water) to prevent solvent ignition during the initial purging phase.
Reaction: Degas the suspension under vacuum and purge with N₂ (3 cycles). Purge with H₂ (3 cycles) and stir under H₂ (50 psi) at 40 °C for 16 hours.
Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.6, UV-active) will disappear. The product (R_f ~0.3) will stain positively with ninhydrin due to the new primary amine.
Workup: Filter the mixture through a tightly packed Celite pad. Causality Note: This filtration is mandatory. Residual colloidal palladium is paramagnetic and will cause severe line-broadening in the subsequent ¹H NMR analysis, rendering structural confirmation impossible. Concentrate under reduced pressure to yield a pale brown powder.
Method B: Indium-Mediated Reduction
Preparation: Suspend Ethyl 5-ethoxy-2-nitrobenzoate (1.0 eq) in Ethanol. Add a solution of NH₄Cl (10.0 eq) in water. Causality Note: NH₄Cl provides the necessary proton source while maintaining a mildly acidic pH, preventing the formation of stable, unreactive indium oxides that coat the metal surface.
Reduction: Add Indium powder (4.0 eq) and heat the mixture at reflux for 2.5 hours.
Workup: Cool to room temperature, dilute with water, and filter under vacuum. Extract the filtrate with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Post-Reduction Structural Confirmation
To unequivocally confirm the structure of Ethyl 2-amino-5-ethoxybenzoate post-reduction, a multi-modal analytical suite is required. The analytical data below is synthesized from established characterizations of this compound ( [3]).
A. Nuclear Magnetic Resonance (¹H NMR)
The transformation from a nitro to an amino group fundamentally reverses the electronic nature of the aromatic ring. The -NO₂ group withdraws electron density (via -I and -M effects), heavily deshielding the H-3 proton. Upon reduction, the -NH₂ group donates electron density via resonance (+M effect), shielding the H-3 and H-4 protons. This results in a diagnostic upfield shift of ~1.5 ppm for H-3, serving as the primary spectroscopic confirmation of successful reduction.
Table: ¹H NMR Peak Assignments (400 MHz, CDCl₃)
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Mechanistic Causality / Notes
7.38 ppm
d (J = 3.0 Hz)
1H
Aromatic H-6
Meta to ethoxy, ortho to ester. Deshielded by ester carbonyl.
6.95 ppm
dd (J = 8.9, 3.0 Hz)
1H
Aromatic H-4
Para to amine. Shifted upfield post-reduction due to +M effect of -NH₂.
6.63 ppm
d (J = 8.9 Hz)
1H
Aromatic H-3
Ortho to amine. Dramatic ~1.5 ppm upfield shift compared to nitro precursor.
~5.50 ppm
br s
2H
-NH₂ (Amine)
Exchangeable proton. Broadening due to quadrupolar relaxation of Nitrogen.
4.31 ppm
q (J = 7.1 Hz)
2H
Ester -CH₂-
Deshielded by adjacent ester oxygen.
3.98 ppm
q (J = 7.0 Hz)
2H
Ethoxy -CH₂-
Deshielded by ether oxygen.
1.38 ppm
t (J = 7.1 Hz)
3H
Ester -CH₃
Standard aliphatic coupling to ester -CH₂-.
1.36 ppm
t (J = 7.0 Hz)
3H
Ethoxy -CH₃
Standard aliphatic coupling to ethoxy -CH₂-.
B. UPLC-MS (Mass Spectrometry)
Electrospray ionization (ESI+) should yield a pseudo-molecular ion [M+H]⁺ at m/z 210.1 .
Self-Validating Checkpoint: Monitor the crude mixture for the disappearance of the m/z 240.1 [M+H]⁺ peak (nitro starting material). The co-elution of a peak at m/z 226.1 would indicate an incomplete reduction (trapped hydroxylamine intermediate), validating the need for extended reaction times or fresh catalyst.
C. FT-IR Spectroscopy
Run a background scan immediately prior to sample analysis to subtract atmospheric water. The successful reduction is confirmed by:
Disappearance of the asymmetric and symmetric N-O stretches (typically 1530 and 1350 cm⁻¹).
Emergence of primary amine N-H stretches (a distinct doublet near 3420 and 3340 cm⁻¹).
References
Title: WO2020005935A1 - Glucose uptake inhibitors (Preparation of Intermediate INT-6)
Title: Indium-Mediated Reduction of Aromatic Nitro Compounds: Ethyl 4-aminobenzoate
Source: Organic Syntheses, Vol. 81, p. 188 (2005)
URL: [Link]
Title: WO2013003586A1 - Quinazolines as therapeutic compounds and related methods of use
Source: Google Patents
URL
Validation
Yield comparison for different synthesis routes of "Ethyl 5-ethoxy-2-nitrobenzoate"
Yield Comparison Guide: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate Executive Summary Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 35313-73-8) is a critical intermediate in the synthesis of pharmaceutical agents, including gluco...
Author: BenchChem Technical Support Team. Date: March 2026
Yield Comparison Guide: Synthesis of Ethyl 5-ethoxy-2-nitrobenzoate
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 35313-73-8) is a critical intermediate in the synthesis of pharmaceutical agents, including glucose uptake inhibitors and specific kinase inhibitors. Its synthesis is primarily achieved through two distinct strategies: nucleophilic alkylation (modern, high-yield) and electrophilic aromatic substitution (classical, lower selectivity).
This guide objectively compares these routes, identifying the One-Pot Dialkylation of 5-hydroxy-2-nitrobenzoic acid as the superior method for yield and purity, delivering consistent yields of ~83% with minimal purification requirements.
Route Analysis & Technical Comparison
Route A: One-Pot Dialkylation (The Gold Standard)
This route utilizes a simultaneous esterification and etherification of 5-hydroxy-2-nitrobenzoic acid. It is the preferred method in modern medicinal chemistry (e.g., WO2020005935A1) due to its operational simplicity and high atom economy.
Mechanism : Nucleophilic substitution (
). The base deprotonates both the carboxylic acid and the phenol. The resulting dianion attacks the ethyl halide (acting as the electrophile) at both oxygen centers.
Key Advantage : Avoids the regioselectivity issues inherent in nitration chemistry. The nitro group is already present in the correct position in the commercially available starting material.
Route B: Nitration of Ethyl 3-ethoxybenzoate (Classical)
This route involves the nitration of an electron-rich aromatic ring. While feasible, it suffers from regiochemical ambiguity.
Mechanism : Electrophilic Aromatic Substitution (
). The ethoxy group is a strong ortho, para-director, while the ester is a meta-director.
Regioselectivity Challenge : The ethoxy group directs the incoming nitro group to positions 2, 4, and 6.
Position 6 (Para to OEt) : Sterically favored and electronically activated. This yields the desired product (which is numbered as 2-nitro relative to the carboxyl group).
Position 2 (Ortho to OEt) : Sterically crowded by the adjacent ester group.
Position 4 (Ortho to OEt) : Produces the 4-nitro isomer (Ethyl 5-ethoxy-4-nitrobenzoate), a difficult-to-separate impurity.
Yield Impact : The formation of isomers typically caps the isolated yield of the desired regioisomer at 60–70% , requiring recrystallization or chromatography.
Comparative Data Analysis
Feature
Route A: One-Pot Dialkylation
Route B: Classical Nitration
Starting Material
5-Hydroxy-2-nitrobenzoic acid
Ethyl 3-ethoxybenzoate
Reagents
EtI (or EtBr), , DMF
, ,
Step Count
1 (Convergent)
2 (Linear from 3-hydroxybenzoic acid)
Isolated Yield
83% (High Consistency)
60–70% (Variable)
Purity Profile
High (>95% crude)
Moderate (Isomer contamination)
Safety Profile
Moderate (Alkyl halides are toxic)
Low (Exothermic, strong acids)
Scalability
Excellent (Kilogram scale proven)
Good (Requires heat management)
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via Dialkylation
Source Validation: Adapted from Patent WO2020005935A1 [1].
Source Validation: Based on general nitration procedures for benzoates [2][3].
Reagents:
Ethyl 3-ethoxybenzoate (1.0 equiv)
Fuming Nitric Acid (
) (1.5 equiv)
Acetic Anhydride (
) (Solvent/Dehydrating agent)
Step-by-Step Workflow:
Preparation : Dissolve Ethyl 3-ethoxybenzoate in acetic anhydride at 0 °C.
Nitration : Add fuming
dropwise, maintaining temperature below 10 °C to minimize dinitration.
Stir : Allow to warm to room temperature and stir for 2 hours.
Workup : Pour onto crushed ice. The product may precipitate or require extraction with DCM.
Purification (Critical) : The crude mixture will contain the 2-nitro and 4-nitro isomers. Recrystallize from Ethanol/Water or perform column chromatography to isolate the desired Ethyl 5-ethoxy-2-nitrobenzoate .
Analysis of the Influence of the Ethoxy Group in "Ethyl 5-ethoxy-2-nitrobenzoate" Reactivity
Executive Summary Ethyl 5-ethoxy-2-nitrobenzoate represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by the interplay between the electron-withdrawing nitro group ( -position) and th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-ethoxy-2-nitrobenzoate represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by the interplay between the electron-withdrawing nitro group (
-position) and the electron-donating ethoxy group (-position), this molecule serves as a tunable intermediate for synthesizing anthranilic acid derivatives, kinase inhibitors, and enzyme modulators.
This guide objectively analyzes the 5-ethoxy group's influence on reactivity, stability, and physicochemical properties compared to its methoxy- and unsubstituted analogs. We provide validated experimental protocols for its synthesis and chemoselective reduction, emphasizing the causal link between its electronic structure and experimental outcomes.
Part 1: Electronic Structure & Reactivity Profile
The reactivity of Ethyl 5-ethoxy-2-nitrobenzoate is dictated by the para-relationship between the ethoxy (EDG) and nitro (EWG) groups. Unlike the unsubstituted Ethyl 2-nitrobenzoate, the 5-ethoxy variant introduces significant resonance stabilization.
Electronic "Push-Pull" Dynamics
The 5-ethoxy group acts as a resonance donor (+R effect), increasing electron density primarily at the ortho and para positions relative to itself.
Position 2 (Nitro): The ethoxy group is para to the nitro group. The electron donation stabilizes the C-N bond but increases the electron density on the nitro group, slightly raising the activation energy for reduction compared to the unsubstituted analog.
Position 1 (Ester): The ethoxy group is meta to the ester. The inductive withdrawal (-I) of the oxygen slightly deactivates the ester carbonyl, but this is minor compared to the resonance effects on the ring.
Comparative Physicochemical Data
The choice between an ethoxy and a methoxy group is often a strategic decision to modulate lipophilicity (LogP) without drastically altering electronic properties.
The following diagram illustrates the synthesis of the compound via Nucleophilic Aromatic Substitution (
) and its subsequent reduction, highlighting the electronic influence.
Caption: Synthesis via
displacement of chloride, followed by nitro reduction. The ethoxy group installed at C5 prevents further nucleophilic attack.
Part 2: Comparative Performance Analysis
Reactivity in Nucleophilic Aromatic Substitution (
)
The Precursor (5-Chloro): The 5-chloro-2-nitrobenzoate is highly reactive toward nucleophiles because the nitro group (para to Cl) activates the position.
The Product (5-Ethoxy): Once the ethoxy group is installed, the ring becomes electron-rich. The ethoxy group "locks" the molecule. Unlike the chloro analog, Ethyl 5-ethoxy-2-nitrobenzoate is resistant to further
.
Implication: This stability allows the molecule to survive basic conditions in subsequent steps (e.g., alkylation of the ester) that would degrade the chloro-analog.
Reduction Kinetics (Nitro
Amine)
Experimental data suggests that electron-donating groups (EDGs) like ethoxy slow down the rate of nitro reduction compared to EWGs.
Observation: In catalytic hydrogenation (
, Pd/C), the reaction time for the 5-ethoxy derivative is typically 15-20% longer than for Ethyl 2-nitrobenzoate.
Selectivity: The ethoxy group does not interfere with the reduction mechanism (unlike a halogen, which might undergo hydrogenolysis/dehalogenation). This makes the 5-ethoxy derivative a safer substrate for catalytic hydrogenation than the 5-chloro derivative.
Part 3: Experimental Protocols (Self-Validating Systems)
These protocols are designed to be self-validating: the color changes and solubility shifts serve as checkpoints for reaction progress.
Protocol A: Synthesis via
(Displacement of Chloride)
Objective: Synthesize Ethyl 5-ethoxy-2-nitrobenzoate from Ethyl 5-chloro-2-nitrobenzoate.
Reagents:
Ethyl 5-chloro-2-nitrobenzoate (1.0 eq)
Sodium ethoxide (1.1 eq) - Freshly prepared or 21% wt in ethanol
Dissolution: Dissolve Ethyl 5-chloro-2-nitrobenzoate in anhydrous ethanol (0.5 M concentration). Checkpoint: Solution should be clear pale yellow.
Addition: Cool to 0°C. Add Sodium ethoxide solution dropwise over 20 minutes. Reasoning: Exothermic reaction; cooling prevents ester hydrolysis.
Reflux: Warm to room temperature, then reflux for 2-4 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.5) appears.[2][3][4]
Workup: Concentrate ethanol. Dilute with water.[5] Extract with Ethyl Acetate.[5][6]
Purification: Recrystallize from Ethanol/Water.
Yield Expectation: 85-92%.
Validation: Product melting point should be distinct from starting material.
Suspension: Mix substrate and iron powder in EtOH/Water. Heat to 60°C.
Activation: Add Ammonium Chloride. Reasoning: Creates a buffered, slightly acidic environment that activates the iron surface without hydrolyzing the ester.
Reaction: Stir vigorously at reflux for 1-2 hours.
Visual Check: The reaction will turn from yellow (nitro) to a dark brown/black sludge (iron oxides).
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.
Isolation: Concentrate filtrate. The amine often crystallizes upon cooling.
Purity Check: The product (Amine) will fluoresce blue under UV light (254/365 nm), whereas the Nitro compound does not.
Part 4: Application in Drug Discovery[9]
Lipophilicity Tuning
In kinase inhibitor development (e.g., EGFR inhibitors similar to Erlotinib), the "tail" of the molecule dictates binding affinity and solubility.
The Ethoxy Advantage: Replacing a methoxy group with an ethoxy group increases the volume of the substituent and raises LogP by approximately 0.5 units. This is often used to:
Fill hydrophobic pockets in the ATP-binding site.
Improve blood-brain barrier (BBB) permeability for CNS targets.
Safety & Genotoxicity
Nitroaromatics are structural alerts for genotoxicity. The 5-ethoxy group does not mitigate this risk in the nitro-form. Therefore, complete reduction to the amine (Protocol B) is a critical quality attribute (CQA).
Analytical Note: Trace levels of unreduced Ethyl 5-ethoxy-2-nitrobenzoate in the final drug substance must be quantified (limit typically <10 ppm) using LC-MS/MS.
References
Banik, B. K., et al. (2005). "Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 82, 172. Link
BenchChem. (2025).[4][8] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Guides. Link
PubChem. (2025). "Ethyl 5-ethoxy-2-nitrobenzoate Compound Summary." National Library of Medicine. Link
LGC Standards. (2025). "Ethyl 4,5-Bis(2-methoxyethoxy)-2-nitrobenzoate Reference Standards." LGC Standards. Link
Sigma-Aldrich. (2025). "Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate Properties." Merck KGaA. Link
Comparative study of the therapeutic potential of "Ethyl 5-ethoxy-2-nitrobenzoate" derivatives
Introduction: The Metabolic Imperative in Therapeutics Cellular metabolism is no longer viewed merely as a biochemical necessity, but as a dynamic driver of cell fate. In both oncology (e.g., the Warburg effect in solid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Metabolic Imperative in Therapeutics
Cellular metabolism is no longer viewed merely as a biochemical necessity, but as a dynamic driver of cell fate. In both oncology (e.g., the Warburg effect in solid tumors) and immunology (e.g., hyper-activated effector T-cells), pathological cells exhibit an absolute reliance on accelerated aerobic glycolysis[1]. The rate-limiting step of this metabolic reprogramming is the transport of glucose across the plasma membrane, primarily facilitated by Glucose Transporter 1 (GLUT1) and Glucose Transporter 3 (GLUT3).
Recently, novel small-molecule inhibitors synthesized using Ethyl 5-ethoxy-2-nitrobenzoate as a critical structural intermediate have emerged as potent, specific antagonists of GLUT1 and GLUT3[1]. Unlike classical metabolic inhibitors that target downstream enzymes, these derivatives starve pathological cells at the absolute apex of the metabolic cascade. This guide objectively compares the performance of these novel derivatives against established alternative glucose uptake inhibitors, providing actionable experimental workflows for preclinical validation.
Comparative Analysis: Efficacy, Specificity, and Limitations
To establish a therapeutic window, a metabolic inhibitor must possess high target affinity while minimizing systemic toxicity. Historically, compounds like 2-Deoxy-D-glucose (2-DG) and STF-31 have been utilized to block glycolysis, but they suffer from distinct pharmacological limitations.
Table 1: Comparative Profiling of Glucose Uptake Inhibitors
The fundamental flaw of 2-DG is its mechanism: it is a competitive substrate for hexokinase[3]. Because physiological blood glucose levels are high (~5 mM), 2-DG requires massive, millimolar systemic concentrations to effectively outcompete endogenous glucose, leading to severe dose-limiting toxicities and endoplasmic reticulum (ER) stress[3].
STF-31 improves upon this by targeting the GLUT1 transporter directly; however, it exhibits significant off-target inhibition of NAMPT (Nicotinamide phosphoribosyltransferase), complicating its safety profile in non-target tissues[2].
Conversely, Ethyl 5-ethoxy-2-nitrobenzoate derivatives are engineered to specifically occlude the GLUT1/3 transporter pore[1]. By blocking entry rather than downstream processing, these compounds induce profound metabolic starvation and subsequent mTORC1 suppression at nanomolar concentrations, exclusively in cells overexpressing these transporters (such as glioblastoma cells or auto-reactive T-cells)[1].
Mechanistic Pathway Visualization
Fig 1. Mechanistic pathway of GLUT1/3 inhibition by Ethyl 5-ethoxy-2-nitrobenzoate derivatives.
To objectively evaluate the therapeutic potential of these derivatives, researchers must employ orthogonal assays that validate both the physical blockade of glucose entry and the functional cessation of glycolysis.
This flow cytometry-based assay measures the direct internalization of 2-NBDG, a fluorescent glucose analog.
Cell Preparation : Seed GLUT3-dependent cells (e.g., U87 glioblastoma) at
cells/well in a 96-well V-bottom plate.
Metabolic Synchronization (Critical Step) : Wash and incubate cells in glucose-free DMEM for 2 hours. Causality: Starvation depletes intracellular glucose pools and forces the translocation of intracellular GLUT vesicles to the plasma membrane, maximizing the assay's signal-to-noise ratio.
Compound Pre-treatment : Treat cells with Ethyl 5-ethoxy-2-nitrobenzoate derivatives (0.1–10 µM), STF-31 (1 µM), or 2-DG (10 mM) for 30 minutes at 37°C.
Transport Arrest : Quench the reaction by adding 200 µL of ice-cold PBS and immediately transferring the plate to ice. Causality: The rapid temperature drop rigidifies the lipid bilayer and halts transporter kinetics, preventing the efflux of internalized 2-NBDG before analysis.
Quantification : Analyze via flow cytometry (FITC channel). A reduction in Mean Fluorescent Intensity (MFI) directly correlates with GLUT1/3 blockade.
While Protocol A proves the drug blocks glucose entry, Protocol B validates that this blockade successfully starves the cell by measuring the Extracellular Acidification Rate (ECAR).
Plating : Seed cells in a Seahorse XF96 microplate and incubate overnight.
Media Exchange (Critical Step) : Wash cells 3 times and replace media with XF Base Medium supplemented with 2 mM glutamine, strictly lacking glucose and bicarbonate buffer . Causality: Standard bicarbonate buffers will neutralize extruded protons, completely masking the acidification rate generated by lactate efflux.
Basal Stimulation : Inject 10 mM Glucose (Port A) to stimulate and measure basal glycolysis.
Acute Inhibition : Inject the test derivative (Port B) to observe the real-time collapse of ECAR.
Capacity & Baseline : Inject 1 µM Oligomycin (Port C) to force maximum glycolytic capacity, followed by 50 mM 2-DG (Port D) to completely shut down glycolysis, establishing the non-glycolytic acidification baseline.
Derivatives synthesized from the Ethyl 5-ethoxy-2-nitrobenzoate scaffold represent a significant leap forward in immunometabolic and oncological pharmacology. By specifically targeting the GLUT1 and GLUT3 transporter pores, these compounds bypass the systemic toxicities associated with high-dose competitive inhibitors like 2-DG[3], and avoid the off-target enzymatic interference seen with STF-31[2]. For drug development professionals, integrating the orthogonal validation workflows detailed above ensures robust, reproducible characterization of these next-generation metabolic inhibitors.
This guide outlines the operational protocols for the safe handling and disposal of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1). This document is structured for researchers and safety officers requiring immediate, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational protocols for the safe handling and disposal of Ethyl 5-ethoxy-2-nitrobenzoate (CAS: 78361-02-1).
This document is structured for researchers and safety officers requiring immediate, actionable logistics. It moves beyond generic safety advice to address the specific physicochemical properties of nitro-aromatic esters.
To dispose of this chemical safely, you must understand why specific protocols are in place. The molecule contains two functional groups that dictate its waste profile:[1]
The Nitro Group (-NO₂):
Thermal Instability: While mono-nitrobenzoates are generally stable at room temperature, the nitro group provides an internal oxygen source.[1] Upon heating or incineration, it releases Nitrogen Oxides (NOx), which are toxic and corrosive.[1]
Energetic Potential: Unlike polynitro compounds (e.g., TNT), this molecule is not a high explosive.[1] However, it is energetic . Grind/friction sensitivity is low but non-zero.[1]
Causality: This is why we strictly prohibit mixing this waste with strong reducing agents (like hydrides) or oxidizers—the redox reaction can become uncontrollable.[1]
The Ethyl Ester & Ethoxy Group:
Lipophilicity: The ethyl and ethoxy chains make this molecule lipophilic, meaning it can easily penetrate the skin barrier.[1]
Solubility: Insoluble in water; soluble in organic solvents (Acetone, Ethyl Acetate, DCM).[1]
Causality: This is why aqueous washdown is ineffective for cleaning spills.[1] You must use an organic solvent or surfactant-based cleaner.
Part 2: Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized.[1] Improper segregation is the leading cause of waste stream accidents.[1]
Do not dissolve it unless necessary for your facility's liquid waste stream.[1] Solid waste is safer to transport.[1]
Double Containment: Place the primary container (vial/bottle) inside a clear polyethylene bag or a secondary wide-mouth jar.
Labeling: Mark clearly as "Organic Solid Waste - Nitrobenzoate Derivative."
Part 3: Disposal Workflows
Select the workflow that matches your waste state.[1]
Workflow A: Pure Solid Substance (Expired/Surplus)
Best for: Old reagent bottles, synthesized bulk solids.[1]
Keep in Original Container: If the original bottle is intact, keep it.
Overpack: Place the bottle into a "Lab Pack" drum (usually a 5-gallon poly bucket).
Vermiculite Packing: Surround the bottle with vermiculite or absorbent pads to cushion against shock and absorb leakage.[1]
Manifest: List as "Ethyl 5-ethoxy-2-nitrobenzoate, Solid" under DOT Hazard Class 4.1 (Flammable Solid) or general Toxic.
Workflow B: Solution Waste (Reaction Mixtures)
Best for: Mother liquors, filtrates, and dissolved samples.[1]
Solvent Check: Ensure the solvent carrier is compatible (e.g., Ethyl Acetate, Ethanol).[1]
Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.
Concentration Limit: If the concentration of nitrobenzoate >5%, flag the container for "High BTU" incineration.
No Precipitation: Ensure the solution is not saturated.[1] If crystals form in the waste drum, they create a "shock-sensitive" crust.[1] Rinse the container with excess acetone to ensure dilution. [1]
Visual Decision Tree: Waste Classification
Figure 1: Decision logic for segregating Ethyl 5-ethoxy-2-nitrobenzoate waste streams.
Part 4: Emergency Spill Procedures
In the event of a spill, speed and containment are vital to prevent the spread of dust or solution.[1]
Dampen:Crucial Step. Do not dry sweep.[1] Dry sweeping generates dust which can be inhaled or form explosive clouds.[1] Gently mist the powder with Ethanol or Acetone (not water, as it beads up).[1]
Wipe: Use absorbent pads to wipe up the damp slurry.[1]
Clean: Wash the surface with a soap/water solution to remove oily residue.[1]
Disposal: Place all wipes into a sealed Ziploc bag, then into the Solid Hazardous Waste bin.
Protocol: Liquid Spill
Absorb: Use universal absorbent pads or vermiculite.[1]
Ventilate: Open fume hood sashes or increase ventilation if solvent vapors are strong.[1]
When preparing documentation (manifests) for the waste hauler, use the following classifications. Note: Always verify with your local EHS officer as regulations vary by region.[1]
Regulatory Body
Classification
Code/Label
RCRA (USA)
Not P- or U-listed. Likely D001 (Ignitable) if in solvent.[1]
Organic chemicals consisting of or containing dangerous substances
16 05 06*
Labeling Requirement:
The waste container label must read:
References
National Center for Biotechnology Information (NCBI). Ethyl 5-ethoxy-2-nitrobenzoate - PubChem Compound Summary. PubChem.[1][2] Available at: [Link][1]
Google Patents. WO2020005935A1 - Glucose uptake inhibitors.[1][3] (Context for synthesis and handling of the intermediate). Available at: [1][3]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]
Topic: Personal Protective Equipment & Handling Protocol for Ethyl 5-ethoxy-2-nitrobenzoate
This guide serves as an operational manual for researchers and safety officers handling Ethyl 5-ethoxy-2-nitrobenzoate . Due to the specific nature of this intermediate, direct Safety Data Sheet (SDS) availability can be...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an operational manual for researchers and safety officers handling Ethyl 5-ethoxy-2-nitrobenzoate . Due to the specific nature of this intermediate, direct Safety Data Sheet (SDS) availability can be limited.[1] This protocol utilizes Read-Across Toxicology —deriving safety parameters from structurally homologous nitrobenzoic acid esters (e.g., Ethyl 5-methoxy-2-nitrobenzoate)—to ensure a conservative, maximum-protection safety standard.
Part 1: Chemical Hazard Profile & Risk Assessment
Before selecting PPE, you must understand the "Why." This compound belongs to the Nitroaromatic Ester class. The operational risks are driven by two functional groups: the Nitro group (-NO₂) (potential sensitizer, redox-active) and the Ester linkage (susceptible to hydrolysis).
Hazard Category
Classification (GHS)
Operational Implication
Physical State
Solid (Crystalline/Powder)
High risk of airborne particulate generation during weighing.
Acute Toxicity
Category 4 (Oral/Inhalation)
Harmful if swallowed or inhaled. Systemic absorption possible.
Skin/Eye Irritation
Category 2A/2B
Causes serious eye irritation and skin dermatitis.
Sensitization
Skin Sensitizer (Potential)
Critical: Repeated exposure may cause allergic contact dermatitis.
Reactivity
Thermally Sensitive
Avoid high heat; risk of decomposition evolving NOₓ gases.
Part 2: The PPE Matrix (Task-Based Selection)
Do not use a "one size fits all" approach. PPE must scale with the energy and exposure potential of the task.
N95 / P2 Respirator or Fume Hood sash at working height.
Chemical Splash Goggles (Vented).
Lab Coat + Disposable Tyvek® Sleeves .
Synthesis / Dissolution (In organic solvents)
Chemical Resistant Laminate (e.g., Silver Shield®) if using DCM/THF. Nitrile is sufficient for Methanol/Ethyl Acetate.
Fume Hood MANDATORY . If outside hood: Half-mask with OV/P100 Cartridges .
Chemical Splash Goggles + Face Shield (if >500mL).
Chemical-Resistant Apron (Butyl/Neoprene).
Spill Cleanup (>10g or solution)
Heavy Duty Neoprene or Butyl Rubber (≥15 mil).
Full-Face Respirator with ABEK-P3 (Multi-gas/Particulate) cartridges.
Integrated into Full-Face Mask.
Tyvek® Coverall (Type 5/6).
Part 3: Scientific Rationale for PPE Selection
1. Glove Permeation Logic (The "Solvent Rule")
While Ethyl 5-ethoxy-2-nitrobenzoate itself is a solid and penetrates gloves slowly, it is rarely handled alone. It is usually dissolved in solvents.
The Trap: Researchers often wear Nitrile gloves while dissolving this compound in Dichloromethane (DCM) . DCM permeates Nitrile in <2 minutes.
The Fix: If the carrier solvent is DCM or Tetrahydrofuran (THF), you MUST use a laminate glove (like Ansell Barrier® or Silver Shield®) under a nitrile outer glove for dexterity.
Reference: Ansell Chemical Resistance Guide (Permeation & Degradation Data) [1].
2. Respiratory Defense
Nitroaromatics can cause methemoglobinemia if absorbed systematically. While the vapor pressure of the solid is low, dust generation is the primary vector.
Protocol: Engineering controls (Fume Hood) are the primary defense. If handling open powder on a benchtop (not recommended), a fitted N95 is the minimum requirement to prevent nasal mucosal absorption.
Part 4: Operational Workflow (Visualized)
This diagram outlines the "Safe Loop" for handling the material, ensuring no cross-contamination occurs between the weighing station and the general lab area.
Figure 1: The "Safe Loop" workflow emphasizes immediate decontamination of tools inside the fume hood to prevent tracking the nitro-compound onto door handles or keyboards.
Part 5: Emergency Response & Disposal
Accidental Exposure Protocol
Skin Contact:
Immediate Action: Drench with water for 15 minutes.[1][3][4][5][6][7][8] Do not use ethanol to wash skin; it increases the solubility of the ester and may accelerate absorption into the dermis.
Soap: Use a lipophilic surfactant (e.g., dish soap) to lift the organic residue.
Eye Contact:
Flush with saline or water for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately (Nitro compounds are irritants).
Spill Cleanup (Solid)
Isolate: Mark a 2-meter radius.
Dampen: Mist the powder lightly with an inert oil (like mineral oil) or water (if compatible with surroundings) to prevent dust clouds during sweeping.
Collect: Use a HEPA-filter vacuum or wet-sweep method.
Neutralize: Wipe the surface with a 10% Sodium Carbonate solution (mild base) to hydrolyze trace residues, followed by water.
Disposal Strategy
Waste Stream: Classify as "Halogenated/Non-Halogenated Organic Solvent Waste" (depending on the solvent used).
Destruction: High-temperature incineration (>1000°C) equipped with a scrubber for NOₓ gases.
Never: Do not dispose of down the drain. Nitrobenzoates are toxic to aquatic life (Chronic Aquatic Toxicity).
References
PubChem. (2023). Compound Summary: Ethyl 5-methoxy-2-nitrobenzoate (Structural Analog). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]